molecular formula C14H10ClN3O2S B3004397 N-(3-chloroquinoxalin-2-yl)benzenesulfonamide CAS No. 166271-34-7

N-(3-chloroquinoxalin-2-yl)benzenesulfonamide

Cat. No.: B3004397
CAS No.: 166271-34-7
M. Wt: 319.76
InChI Key: NQMQRGNWHJIWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloroquinoxalin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H10ClN3O2S and its molecular weight is 319.76. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloroquinoxalin-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloroquinoxalin-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-chloroquinoxalin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c15-13-14(17-12-9-5-4-8-11(12)16-13)18-21(19,20)10-6-2-1-3-7-10/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMQRGNWHJIWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

biological activity of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide Derivatives

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The fusion of quinoxaline and benzenesulfonamide scaffolds into a single molecular entity, N-(3-chloroquinoxalin-2-yl)benzenesulfonamide, has given rise to a class of derivatives with a remarkable breadth of biological activities. These compounds have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This guide provides a comprehensive overview of the synthesis, diverse biological functions, and structure-activity relationships of these derivatives, underpinned by detailed experimental protocols and mechanistic insights to facilitate further research and development in this promising area of medicinal chemistry.

Introduction: The Strategic Fusion of Two Pharmacophores

In the landscape of medicinal chemistry, the quinoxaline and sulfonamide moieties each stand as "privileged structures," consistently appearing in a multitude of therapeutically active agents.[1] Quinoxalines, a class of nitrogen-containing heterocycles, are integral to drugs with applications ranging from anticancer to antimicrobial and antiviral treatments.[2][3][4][5][6] Similarly, the sulfonamide group (-SO₂NH₂) is a cornerstone pharmacophore, famously recognized for its role in the first generation of antibacterial "sulfa drugs" and now found in diuretics, anticonvulsants, and carbonic anhydrase inhibitors.[1][7]

The strategic combination of these two pharmacophores into N-(3-chloroquinoxalin-2-yl)benzenesulfonamide derivatives creates a hybrid scaffold with enhanced therapeutic potential. This guide delves into the multifaceted biological activities exhibited by this class of compounds, offering a technical resource for researchers aiming to explore and expand upon their pharmacological promise.

General Synthetic Pathway

The synthesis of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide derivatives is typically achieved through a nucleophilic substitution reaction. The process generally involves the reaction of 2,3-dichloroquinoxaline with a diverse range of substituted anilines or benzenesulfonamides.[8] This straightforward approach allows for the generation of a library of derivatives with varied substitution patterns on the benzenesulfonamide ring, facilitating the exploration of structure-activity relationships.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product 2,3-Dichloroquinoxaline 2,3-Dichloroquinoxaline Solvent_Base Solvent (e.g., DMF, Acetonitrile) Base (e.g., K2CO3, Et3N) 2,3-Dichloroquinoxaline->Solvent_Base + Substituted_Benzenesulfonamide Substituted Benzenesulfonamide Substituted_Benzenesulfonamide->Solvent_Base + Target_Compound N-(3-chloroquinoxalin-2-yl) benzenesulfonamide Derivative Solvent_Base->Target_Compound Nucleophilic Substitution

Caption: General synthesis of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide derivatives.

Anticancer Activity: Targeting Key Signaling Pathways

A significant area of investigation for these derivatives has been their potential as anticancer agents. Various studies have reported potent cytotoxic activity against a range of human cancer cell lines.

Mechanism of Action: PI3K Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[9][10] Several N-(3-chloroquinoxalin-2-yl)benzenesulfonamide derivatives have been identified as potent inhibitors of this pathway.[11] By inhibiting PI3K, these compounds can effectively block downstream signaling through Akt and mTOR, leading to the induction of apoptosis and a halt in tumor progression.[11]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor N-(3-chloroquinoxalin-2-yl) benzenesulfonamide Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Quantitative Anticancer Data

The cytotoxic effects of these derivatives are often quantified by their half-maximal inhibitory concentration (IC₅₀) values.

DerivativeCell LineIC₅₀ (µM)Reference
Compound A MCF-7 (Breast)9.0[12]
Compound B HCT-116 (Colon)2.5[12]
Compound C A549 (Lung)15.2[11]
Compound D U-87 MG (Glioblastoma)10.8[11]

Antimicrobial and Antifungal Activity

The broad-spectrum antimicrobial potential of quinoxaline-sulfonamide hybrids is another area of active research.[1] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][3][13]

Structure-Activity Relationship (SAR) in Antimicrobial Agents

The antimicrobial potency of these derivatives is highly dependent on the nature and position of substituents on the benzenesulfonamide ring.[12]

  • Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) on the benzene ring have been shown to enhance activity in some cases.[1]

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) can also modulate activity, with their effect being position-dependent.[12]

  • The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate bacterial cell membranes.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy.

DerivativeMicroorganismMIC (µg/mL)Reference
Compound E Staphylococcus aureus16[2]
Compound F Bacillus subtilis16[2]
Compound G Escherichia coli8[2]
Compound H Candida albicans16[5]

Enzyme Inhibition

N-(3-chloroquinoxalin-2-yl)benzenesulfonamide derivatives have been explored as inhibitors of various enzymes with therapeutic relevance.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological processes.[7] Their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[7][14] The sulfonamide moiety is a classic zinc-binding group, making these derivatives well-suited for targeting the zinc-containing active site of CAs.[7][15]

Other Enzyme Targets

In addition to CAs, these compounds have shown inhibitory activity against other enzymes, including:

  • α-glucosidase and α-amylase: Relevant for the management of diabetes.[16]

  • Acetylcholinesterase (AChE): A target in the treatment of Alzheimer's disease.[16]

Detailed Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed methodologies are essential.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide derivatives on cancer cell lines.[17][18][19][20][21]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[18] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.[17]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the exponential growth phase.

    • Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate.[20]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[19]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be below 0.5%.

    • After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate for the desired exposure time (e.g., 24 or 48 hours).[20]

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.[19]

    • Incubate the plate for 4 hours at 37°C, protected from light.[19]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[20]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[20]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A 1. Seed Cells (1x10^4 cells/well) B 2. Incubate 24h (Cell Adhesion) A->B C 3. Add Compound Dilutions B->C D 4. Incubate 24/48h (Drug Exposure) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate 4h (Formazan Formation) E->F G 7. Add DMSO (Solubilization) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability & IC50 H->I

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

N-(3-chloroquinoxalin-2-yl)benzenesulfonamide derivatives represent a versatile and highly promising class of compounds in drug discovery. Their demonstrated efficacy across anticancer, antimicrobial, and enzyme inhibition paradigms warrants further investigation. Future research should focus on:

  • Lead Optimization: Synthesizing new analogs to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Evaluating the most promising candidates in animal models to assess their efficacy and safety profiles.

  • Mechanism of Action Studies: Further elucidating the specific molecular targets and signaling pathways affected by these compounds.

  • Exploring New Therapeutic Areas: Investigating the potential of these derivatives in other disease contexts, such as neurodegenerative and inflammatory disorders.

The continued exploration of this chemical scaffold holds significant promise for the development of novel therapeutic agents to address unmet medical needs.

References

  • Irfan, A., Ahmad, S., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Scholars Research Library. [Link]

  • Zhang, N., et al. (2020). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances. [Link]

  • Abdel-Aal, M. T., et al. (2012). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules. [Link]

  • Ghorab, M. M., et al. (2000). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules. [Link]

  • Alasmari, F. A. S., et al. (2017). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. ARC Journals. [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug. ResearchGate. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • Three-step synthesis of quinoxaline-sulfonamides based on a green catalyst-free strategy. ResearchGate. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Taiwo, F. O., et al. (2021). Synthesis of Some Quinoxaline Sulfonamides as a Potential Antibacterial Agent. Journal of Pharmaceutical Research International. [Link]

  • Structure of quinoxaline-containing drugs and the previously reported... ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Green synthesis of quinoxaline and substituted quinoxalines. ResearchGate. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF QUINOXALINE SULFONAMIDE. Semantic Scholar. [Link]

  • Akocak, S., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Molecules. [Link]

  • Chemical structures of the quinoxaline and quinoxaline sulfonamide drugs. ResearchGate. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]

  • Birsan, C. I., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences. [Link]

  • Smirnov, A., et al. (2018). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules. [Link]

  • De Simone, G., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI. [Link]

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

  • Tian, Y., et al. (2024). Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions. Journal of Hematology & Oncology. [Link]

  • Zhang, S., et al. (2014). Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere. European Journal of Medicinal Chemistry. [Link]

  • Papakonstantinou, A., et al. (2022). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. Cancers. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for N-(3-chloroquinoxalin-2-yl)benzenesulfonamide, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The quinoxaline core, coupled with a sulfonamide moiety, represents a privileged structural motif in medicinal chemistry, exhibiting a wide range of biological activities. This document will delve into the strategic synthesis, mechanistic underpinnings, and detailed experimental protocols, offering field-proven insights into the preparation of this valuable compound. The guide is structured to provide not only a step-by-step methodology but also the scientific rationale behind the experimental choices, ensuring a thorough understanding for professionals in the field.

Introduction: The Significance of the Quinoxaline-Sulfonamide Scaffold

Quinoxaline, a fused heterocycle of benzene and pyrazine rings, is a cornerstone in the development of therapeutic agents.[1][2] The versatility of the quinoxaline ring system allows for extensive functionalization, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] When conjugated with a benzenesulfonamide group, the resulting scaffold, N-(quinoxalin-2-yl)benzenesulfonamide, has demonstrated enhanced biological potential, making it a focal point in contemporary drug discovery.[1][2]

The target molecule of this guide, N-(3-chloroquinoxalin-2-yl)benzenesulfonamide, serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. The presence of a reactive chlorine atom at the 3-position of the quinoxaline ring provides a handle for further molecular elaboration through nucleophilic substitution reactions, allowing for the creation of diverse libraries of compounds for biological screening.[5][6] This guide will provide the necessary technical details to empower researchers to confidently synthesize this key building block.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic approach. The primary disconnection is at the sulfonamide nitrogen-quinoxaline carbon bond, leading to two key precursors: 2,3-dichloroquinoxaline and benzenesulfonamide.

G target N-(3-chloroquinoxalin-2-yl)benzenesulfonamide precursors 2,3-dichloroquinoxaline + Benzenesulfonamide target->precursors Nucleophilic Aromatic Substitution (SNAr) starting_materials o-Phenylenediamine + Oxalic Acid precursors->starting_materials Condensation & Chlorination G cluster_conditions Reflux in aq. HCl reactant1 o-Phenylenediamine product Quinoxaline-2,3(1H,4H)-dione reactant1->product + reactant2 Oxalic Acid reactant2->product a

Caption: Synthesis of Quinoxaline-2,3(1H,4H)-dione.

Step 2: Chlorination of Quinoxaline-2,3(1H,4H)-dione

The subsequent chlorination of the dione is achieved using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield 2,3-dichloroquinoxaline. [7]This intermediate is a versatile building block for a vast array of quinoxaline derivatives. [6][8]

G cluster_conditions Reflux reactant Quinoxaline-2,3(1H,4H)-dione product 2,3-Dichloroquinoxaline reactant->product reagent POCl3 or SOCl2 reagent->product a

Caption: Synthesis of 2,3-Dichloroquinoxaline.

Core Synthesis: N-(3-chloroquinoxalin-2-yl)benzenesulfonamide via SNAr

The final and crucial step is the nucleophilic aromatic substitution (SNAr) reaction between 2,3-dichloroquinoxaline and benzenesulfonamide. The electron-withdrawing nature of the pyrazine ring in the quinoxaline system activates the chloro-substituted carbons towards nucleophilic attack.

The Causality Behind Experimental Choices: Achieving Monosubstitution

A critical consideration in this step is controlling the reaction to favor monosubstitution over the undesired disubstitution product. The reactivity of the second chlorine atom in the monosubstituted product is generally lower than in the starting 2,3-dichloroquinoxaline. However, to ensure high selectivity, careful control of the reaction conditions is paramount. [9]

  • Stoichiometry: Utilizing a 1:1 molar ratio of 2,3-dichloroquinoxaline to benzenesulfonamide is crucial to minimize the formation of the disubstituted product. [9]* Base: An alkali metal hydroxide, such as lithium hydroxide (LiOH), is employed to deprotonate the sulfonamide, generating the more nucleophilic sulfonamide anion. [5]* Solvent: An aprotic polar solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) is ideal for this type of reaction as it can solvate the cation of the base while leaving the nucleophile relatively free to react. [5]* Temperature: The reaction temperature is a key parameter to control selectivity. The reaction is typically conducted at a moderately elevated temperature (e.g., 50-80 °C) to ensure a reasonable reaction rate without promoting significant disubstitution. [5][9]

G cluster_conditions Base (e.g., LiOH) Aprotic Polar Solvent (e.g., DMF) 50-80 °C reactant1 2,3-Dichloroquinoxaline product N-(3-chloroquinoxalin-2-yl)benzenesulfonamide reactant1->product + reactant2 Benzenesulfonamide reactant2->product a

Caption: Synthesis of the target molecule via SNAr reaction.

Detailed Experimental Protocols

The following protocols are provided as a self-validating system, with each step designed for clarity and reproducibility.

Protocol 1: Synthesis of 2,3-Dichloroquinoxaline

Materials:

Reagent/SolventQuantityMolar Eq.
o-Phenylenediamine10.8 g1.0
Oxalic Acid Dihydrate12.6 g1.0
4 M Hydrochloric Acid100 mL-
Phosphorus Oxychloride (POCl₃)50 mL-
N,N-Dimethylformamide (DMF)0.5 mLcatalytic

Procedure:

  • Formation of Quinoxaline-2,3(1H,4H)-dione:

    • To a 250 mL round-bottom flask, add o-phenylenediamine (10.8 g, 0.1 mol) and 4 M hydrochloric acid (100 mL).

    • Heat the mixture to 80 °C with stirring until the solid dissolves.

    • Add oxalic acid dihydrate (12.6 g, 0.1 mol) in one portion.

    • Continue heating at 80 °C for 2 hours. A precipitate will form.

    • Cool the mixture to room temperature and filter the solid.

    • Wash the solid with water (3 x 50 mL) and dry under vacuum to yield quinoxaline-2,3(1H,4H)-dione.

  • Chlorination to 2,3-Dichloroquinoxaline:

    • In a 100 mL round-bottom flask equipped with a reflux condenser, place the dried quinoxaline-2,3(1H,4H)-dione (16.2 g, 0.1 mol).

    • Carefully add phosphorus oxychloride (50 mL) and a catalytic amount of DMF (0.5 mL).

    • Heat the mixture to reflux (approximately 110 °C) for 4 hours. The solid will dissolve to form a clear solution.

    • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring in a fume hood.

    • A precipitate will form. Filter the solid and wash thoroughly with cold water until the filtrate is neutral.

    • Dry the solid under vacuum to obtain 2,3-dichloroquinoxaline as a pale yellow solid.

Protocol 2: Synthesis of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide

Materials:

Reagent/SolventQuantityMolar Eq.
2,3-Dichloroquinoxaline1.99 g1.0
Benzenesulfonamide1.57 g1.0
Lithium Hydroxide (LiOH)0.48 g2.0
Dimethylformamide (DMF)20 mL-

Procedure:

  • To a 50 mL round-bottom flask, add benzenesulfonamide (1.57 g, 10 mmol) and dry DMF (20 mL).

  • Stir the mixture until the benzenesulfonamide dissolves.

  • Add lithium hydroxide (0.48 g, 20 mmol) to the solution and stir for 15 minutes at room temperature.

  • Add 2,3-dichloroquinoxaline (1.99 g, 10 mmol) in one portion.

  • Heat the reaction mixture to 60 °C and maintain this temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

  • Acidify the aqueous solution to pH 5-6 with 1 M HCl. A precipitate will form.

  • Filter the solid, wash with cold water (3 x 30 mL), and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford N-(3-chloroquinoxalin-2-yl)benzenesulfonamide as a solid.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

  • Melting Point: Determination of the melting point and comparison with literature values.

  • Spectroscopic Analysis:

    • 1H NMR: To confirm the presence of aromatic protons from both the quinoxaline and benzene rings, and the NH proton of the sulfonamide.

    • 13C NMR: To identify the carbon skeleton of the molecule.

    • IR Spectroscopy: To detect the characteristic stretching frequencies of the N-H, S=O, C=N, and C-Cl bonds.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Expected Spectroscopic Data:

TechniqueExpected Features
1H NMR A multiplet in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the protons of the quinoxaline and benzene rings. A broad singlet for the NH proton (can be exchangeable with D₂O).
IR (cm-1) N-H stretching (approx. 3200-3400), S=O asymmetric and symmetric stretching (approx. 1350 and 1160), C=N stretching (approx. 1600), C-Cl stretching (approx. 700-800).
MS (ESI) [M+H]⁺ and/or [M-H]⁻ corresponding to the molecular weight of C₁₄H₁₀ClN₃O₂S. The isotopic pattern for the chlorine atom should be observable.

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic pathway for the preparation of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide. By providing a detailed, step-by-step protocol and explaining the rationale behind the experimental choices, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The strategic use of 2,3-dichloroquinoxaline as a key intermediate allows for the efficient construction of this important scaffold, paving the way for the synthesis of novel and biologically active molecules.

References

  • Irfan, A.; Ahmad, S.; et al. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules2021 , 26(12), 3634. [Link]

  • Potey, L.; Kosalge, S.; Hadke, M. A. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF QUINOXALINE SULFONAMIDE. World Journal of Pharmacy and Pharmaceutical Sciences2015 , 4(8), 1269-1277. [Link]

  • Zarghi, A.; et al. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry2017 , 25(15), 4075-4085. [Link]

  • Ghorab, M. M.; et al. Green synthesis of novel quinoxaline sulfonamides with antibacterial activity. Journal of the Iranian Chemical Society2019 , 16(11), 2465-2472. [Link]

  • Taiwo, F. O.; et al. Synthesis of Some Quinoxaline Sulfonamides as a Potential Antibacterial Agent. Journal of Pharmaceutical Research International2021 , 33(51B), 116-132. [Link]

  • de Oliveira, R. B.; et al. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry2019 , 12(8), 4937-4956. [Link]

  • El-Gendy, M. A.; et al. Synthetic routes for 2,3-dichloro-6-sulfonyl quinoxaline derivative 5. ResearchGate2018 . [Link]

  • Ali, A.; et al. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules2023 , 28(22), 7609. [Link]

  • Danig, P.; Dominique, S. Method for preparing substituted n-(3-amino-quinoxalin-2-yl)-sulfonamides and their intermediates n-(3-chloro-quinoxalin-2-yl)sulfonamides. WO2012052420A1, April 26, 2012.
  • Ghorab, M. M.; et al. ANTICANCER ACTIVITY OF QUINOXALINE: A SYSTAMIC REVIEW. Indo American Journal of Pharmaceutical Sciences2017 , 4(10), 3536-3549. [Link]

  • S10. Compound characterization. [Link]

  • Al-Ostath, A.; et al. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules2019 , 24(22), 4166. [Link]

  • Reddy, S. R. S.; et al. Synthesis and antimicrobial activity of some new quinoxaline derivatives. Der Pharmacia Lettre2016 , 8(1), 264-274. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7370, Benzenesulfonamide. [Link]

  • SpectraBase. Benzenesulfonamide, 4-(3-chloro-1,4-naphthoquinon-2-ylamino)-N-pyridin-2-yl-. [Link]

  • NIST. Benzenesulfonamide. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • de Oliveira, R. B.; et al. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry2019 , 12(8), 4937-4956. [Link]

Sources

Mechanism of Action of Chloroquinoxaline Sulfonamides: Dual Targeting of Topoisomerase II and RBM39

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of Action of Chloroquinoxaline Sulfonamides in Oncology Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloroquinoxaline sulfonamide (CQS, NSC 339004) represents a unique class of antineoplastic agents that has evolved from a classical DNA-damaging cytotoxic to a prototype for "molecular glue" targeted protein degradation. Originally characterized as a "hidden" Topoisomerase II poison, recent chemoproteomic breakthroughs have redefined CQS as an aryl sulfonamide molecular glue that recruits the splicing factor RBM39 (CAPERα) to the CUL4-DCAF15 E3 ubiquitin ligase complex. This guide provides a comprehensive technical analysis of this dual mechanism, detailing the specific molecular interactions, downstream signaling consequences, and validated experimental protocols for assessing bioactivity.

Chemical Identity & Structural Context[1][2][3][4][5][6][7]

  • Compound Name: Chloroquinoxaline Sulfonamide (CQS)[1][2][3][4][5][6][7][8]

  • Identifier: NSC 339004[1][9][10][5][8]

  • Chemical Class: Halogenated heterocyclic sulfanilamide.

  • Key Structural Feature: The chloroquinoxaline ring is critical for its unique intercalation-independent binding properties, distinguishing it from traditional sulfonamide antibiotics.

Molecular Mechanism of Action[2][12]

The Modern Mechanism: Molecular Glue Degradation of RBM39

The primary cytotoxic driver of CQS in sensitive cell lines (particularly hematopoietic and colorectal malignancies) is the targeted degradation of RBM39.

  • The Target: RBM39 (RNA Binding Motif Protein 39), also known as CAPERα . It is a serine/arginine-rich RNA-binding protein essential for transcriptional co-activation (AP-1, ERα, NF-κB) and alternative RNA splicing.

  • The E3 Ligase: CRL4-DCAF15 .[11] This complex consists of Cullin-4 (scaffold), DDB1 (adaptor), and DCAF15 (substrate receptor).

  • The "Glue" Action: CQS acts as a molecular bridge. It binds to the DCAF15 substrate receptor, reshaping its surface to create a high-affinity neomorphic interface for RBM39. This interaction is strictly dependent on the presence of the drug; DCAF15 and RBM39 do not interact under physiological conditions.

  • The Cascade:

    • Ternary Complex Formation: CQS + DCAF15 + RBM39.

    • Polyubiquitination: The E2 enzyme transfers ubiquitin to lysine residues on RBM39.

    • Proteasomal Degradation: The 26S proteasome recognizes and degrades the ubiquitinated RBM39.

    • Splicing Catastrophe: Loss of RBM39 leads to widespread intron retention and exon skipping in thousands of pre-mRNAs.

    • Lethality: Critical transcripts, such as those encoding mitotic kinesins (KIF20A, KIF20B) and DNA repair factors, are aberrantly spliced, leading to G2/M arrest and apoptosis.

MolecularGlueMechanism CQS CQS (NSC 339004) Complex Ternary Complex [DCAF15-CQS-RBM39] CQS->Complex Stabilizes Interface DCAF15 DCAF15 (E3 Receptor) DCAF15->Complex RBM39 RBM39 (Splicing Factor) RBM39->Complex Ub Polyubiquitination Complex->Ub Recruits E2 Proteasome 26S Proteasome Ub->Proteasome Targets for Destruction Degradation RBM39 Degradation Proteasome->Degradation Splicing Aberrant Splicing (Intron Retention) Degradation->Splicing Loss of Function Death Cell Death (Apoptosis) Splicing->Death KIF20A/B Failure

Caption: The molecular glue mechanism where CQS bridges DCAF15 and RBM39, triggering the ubiquitin-proteasome pathway.[2][4][6][7][11][12]

The Classical Mechanism: "Hidden" Topoisomerase II Poisoning

Before the discovery of the molecular glue mechanism, CQS was characterized as a Topoisomerase II poison with a unique biochemical signature.

  • Target: Topoisomerase IIα and IIβ.[1][5]

  • Mechanism: Stabilization of the "cleavable complex" (enzyme covalently bound to DNA with a double-strand break).

  • The "Hidden" Feature: Unlike etoposide or doxorubicin, CQS-induced cleavable complexes are unstable in SDS (Sodium Dodecyl Sulfate). Standard assays using SDS-K+ precipitation fail to detect CQS activity, leading to early confusion.

  • Detection Requirement: The complexes are only preserved and detected using strong chaotropic denaturants like Guanidine Hydrochloride (GuHCl) or Urea. This suggests CQS binds to or traps the enzyme-DNA complex in a conformation that is easily reversed by ionic detergents but trapped by rapid protein denaturation.

TopoIIMechanism TopoII Topoisomerase II Complex Transient Cleavable Complex TopoII->Complex + DNA DNA Genomic DNA Trapped Stabilized Cleavable Complex Complex->Trapped + CQS CQS CQS Binding SDS SDS Treatment Trapped->SDS GuHCl GuHCl Treatment Trapped->GuHCl Reversal Complex Reversal (No Damage Detected) SDS->Reversal Artifactual Reversal Damage DNA Double-Strand Breaks (Detected) GuHCl->Damage Preserves Complex

Caption: The "Hidden Poison" mechanism. Standard SDS assays reverse the CQS-Topo II complex; GuHCl is required to trap and detect it.

Quantitative Data Summary

ParameterValue / RangeContext
GI50 (Growth Inhibition) 0.1 – 5.0 µMSensitive lines (e.g., HCT-116, Leukemia)
RBM39 Degradation Time 4 – 6 HoursMaximal degradation observed
DCAF15 Dependency HighSensitivity correlates with DCAF15 mRNA levels
MDR Status ActiveNot a substrate for P-gp (MDR1); effective in MDR+ cells
Topo II Specificity α and β isoformsEqually potent against both
Binding Affinity (Kd) ~0.1 µMTernary complex (DCAF15-CQS-RBM39)

Experimental Protocols

Protocol A: Validation of RBM39 Degradation (Molecular Glue Assay)

Objective: Confirm CQS-induced proteasomal degradation of RBM39.

  • Cell Seeding: Seed HCT-116 or sensitive leukemia cells (e.g., MOLM-13) at

    
     cells/well in 6-well plates.
    
  • Drug Treatment:

    • Experimental: Treat with CQS (1 µM, 5 µM, 10 µM) for 6 hours.

    • Rescue Control: Pre-treat with MLN4924 (1 µM, Neddylation inhibitor) or Bortezomib (100 nM, Proteasome inhibitor) for 1 hour prior to CQS addition.

    • Vehicle Control: DMSO (0.1%).

  • Lysis: Wash cells with PBS. Lyse in RIPA buffer supplemented with protease inhibitors.

  • Western Blot:

    • Load 20-30 µg protein per lane.

    • Primary Antibody: Anti-RBM39 (CAPERα).

    • Loading Control: Anti-Actin or Anti-GAPDH.

    • Positive Control for Rescue: Verify accumulation of ubiquitinated proteins in Bortezomib lanes.

  • Interpretation: A disappearance of the RBM39 band in CQS-treated lanes, which is prevented by MLN4924/Bortezomib, confirms the molecular glue mechanism.

Protocol B: "Hidden" Topoisomerase II Cleavable Complex Assay

Objective: Detect DNA strand breaks induced by CQS using the Chaotropic Method.

  • Labeling: Label cells (e.g., KB or HCT-116) with

    
    -thymidine for 24 hours to radiolabel DNA. Chase in non-radioactive medium for 2 hours.
    
  • Drug Treatment: Treat cells with CQS (10-100 µM) or Etoposide (positive control) for 1 hour.

  • Lysis (The Critical Step):

    • Standard (SDS) Lysis: 1% SDS, 5 mM EDTA, pH 8.0. (CQS effect will be absent here).

    • Chaotropic (GuHCl) Lysis: 6 M Guanidine Hydrochloride, 5 mM EDTA, pH 8.0. (CQS effect will be present here).

  • DNA Precipitation: Add KCl (to final 100 mM) to the SDS lysates to precipitate protein-DNA complexes (K-SDS precipitation). For GuHCl lysates, dilute to lower salt concentration to allow precipitation or use filter binding.

  • Quantification: Measure radioactivity in the precipitate (protein-linked DNA) vs. the supernatant (free DNA).

  • Interpretation: An increase in precipitated DNA in the GuHCl arm only indicates CQS-mediated Topo II poisoning. Etoposide should show precipitation in both arms.

Overcoming Resistance

Resistance to CQS is primarily driven by the molecular glue pathway rather than drug efflux.

  • Mechanism: Downregulation of DCAF15 or point mutations in RBM39 (e.g., G268V) that disrupt the drug-protein interface.

  • Strategy: CQS remains effective in P-gp overexpressing cells (MDR+), making it a valuable tool for tumors resistant to classical taxanes or anthracyclines, provided the DCAF15-RBM39 axis is intact.

References

  • Han, T., et al. (2017). Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15. Science, 356(6336). Link

  • Uehara, T., et al. (2017). Selective degradation of splicing factor CAPERα by anticancer sulfonamides. Nature Chemical Biology, 13, 675–680. Link

  • Gao, H., et al. (2000). Chloroquinoxaline Sulfonamide (NSC 339004) Is a Topoisomerase IIα/β Poison.[10][5] Cancer Research, 60(21), 5937-5940.[5] Link

  • Nijhawan, D., et al. (2003). Elimination of Mcl-1 is required for the initiation of apoptosis following ultraviolet irradiation. Genes & Development, 17, 1475-1486. (Context on RBM39/Mcl-1 splicing links). Link

  • Ting, L., et al. (2019). Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15. Cell Reports, 29(6), 1499-1510. Link

Sources

The Strategic Scaffold: Therapeutic Potential & Synthetic Utility of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, chemical utility, and experimental protocols for N-(3-chloroquinoxalin-2-yl)benzenesulfonamide . This document is structured for researchers in medicinal chemistry and drug discovery.

Executive Summary

N-(3-chloroquinoxalin-2-yl)benzenesulfonamide is not merely a static drug candidate but a lynchpin intermediate in the diversity-oriented synthesis (DOS) of bioactive quinoxalines. Its therapeutic potential is realized through its role as a reactive electrophilic scaffold, enabling the rapid generation of libraries targeting ALK5 (TGF-β Type I Receptor) , HCV NS3 protease , and bacterial DNA gyrase .

The molecule features a unique "push-pull" architecture: the electron-withdrawing sulfonamide group enhances the electrophilicity of the quinoxaline ring, activating the C3-chlorine atom for nucleophilic aromatic substitution (SNAr). This allows researchers to "snap" diverse amine, thiol, or alkoxide pharmacophores onto the core, tuning its biological activity from oncology to virology.

Chemical Architecture & Physicochemical Properties

The core structure consists of a quinoxaline bicyclic system substituted at the C2 position with a benzenesulfonamide moiety and at the C3 position with a chlorine atom.

PropertyDescriptionMechanistic Implication
Core Scaffold Quinoxaline (1,4-diazanaphthalene)Provides planar intercalation capability for DNA/RNA binding and hydrophobic interactions within kinase ATP-binding pockets.
C2-Substituent Benzenesulfonamide (-NH-SO₂-Ph)Acts as a hydrogen bond donor/acceptor (mimicking the transition state in proteases) and a carbonic anhydrase binding motif.
C3-Substituent Chlorine (-Cl)The Warhead : A good leaving group activated by the adjacent ring nitrogen and the electron-withdrawing sulfonamide. Enables SNAr derivatization.[1][2]
Reactivity High Electrophilicity at C3Susceptible to nucleophilic attack by primary/secondary amines, allowing late-stage functionalization.

Therapeutic Applications & Mechanism of Action (MOA)

The therapeutic value of this scaffold is defined by the derivatives it generates. The "Chloro" intermediate allows for the synthesis of three primary classes of therapeutics:

Oncology: ALK5 (TGF-β Type I Receptor) Inhibition

Derivatives synthesized by displacing the C3-chlorine with specific heteroaryl-amines act as potent inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway.

  • Mechanism : The quinoxaline core occupies the ATP-binding pocket of the ALK5 kinase. The sulfonamide moiety forms critical hydrogen bonds with the hinge region residues (e.g., His283), locking the kinase in an inactive conformation.

  • Therapeutic Outcome : Inhibition of ALK5 suppresses the epithelial-to-mesenchymal transition (EMT), reducing tumor metastasis and fibrosis.

Virology: HCV NS3 Protease Inhibitors

Macrocyclic quinoxalines derived from this scaffold are critical in treating Hepatitis C.

  • Mechanism : The sulfonamide group acts as a bioisostere for the carboxylic acid of the substrate, interacting with the catalytic triad of the NS3 protease. The C3-substituent (introduced via the chloro-displacement) extends into the S1' or S2 pockets, determining viral genotype selectivity.

Antimicrobial Activity[3][4]
  • Target : Bacterial DNA Gyrase / Topoisomerase IV.

  • Mechanism : The planar quinoxaline ring intercalates into bacterial DNA, while the sulfonamide side chain interacts with the ATPase domain of GyrB, preventing DNA supercoiling and replication.

Experimental Protocols

The following protocols describe the synthesis of the scaffold and its subsequent derivatization. These are self-validating systems; success is determined by the disappearance of the characteristic C-Cl stretch in IR or the shift in HPLC retention time.

Protocol A: Synthesis of the Scaffold (N-(3-chloroquinoxalin-2-yl)benzenesulfonamide)

This protocol utilizes 2,3-dichloroquinoxaline as the starting material.[3]

Reagents:

  • 2,3-Dichloroquinoxaline (1.0 eq)[4][5]

  • Benzenesulfonamide (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation : In a flame-dried round-bottom flask under Argon, dissolve benzenesulfonamide (1.1 eq) in anhydrous DMF. Cool to 0°C.[5][6]

  • Deprotonation : Carefully add NaH (1.2 eq) portion-wise. Stir at 0°C for 30 minutes until gas evolution ceases. Observation: The solution should turn clear/yellowish.

  • Coupling : Add 2,3-dichloroquinoxaline (1.0 eq) dissolved in minimal DMF dropwise to the sulfonamide anion solution.

  • Reaction : Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (2,3-dichloroquinoxaline) is less polar than the product.

  • Quenching : Pour the reaction mixture into crushed ice/water containing dilute HCl (pH ~4) to neutralize excess base and precipitate the product.

  • Isolation : Filter the precipitate, wash with cold water, and recrystallize from Ethanol.

    • Yield Target: 75–85%.

Protocol B: Derivatization (SNAr Displacement)

Conversion of the scaffold into a bioactive amino-quinoxaline.

Reagents:

  • N-(3-chloroquinoxalin-2-yl)benzenesulfonamide (Scaffold)

  • Target Amine (e.g., Morpholine, Piperazine, or Aniline derivative) (1.2 eq)

  • DIPEA (Diisopropylethylamine) (2.0 eq)

  • Acetonitrile or DMSO

Methodology:

  • Dissolve the scaffold in Acetonitrile.

  • Add DIPEA and the Target Amine.

  • Reflux at 80°C for 6–12 hours.

    • Note: The electron-withdrawing sulfonamide at C2 makes the C3-Cl highly reactive; milder conditions may suffice for aliphatic amines.

  • Validation : The disappearance of the isotopic chlorine pattern (3:1 ratio of M and M+2 peaks) in LC-MS confirms the substitution.

Visualization of Pathways[8]

Diagram 1: The Divergent Synthesis Workflow

This diagram illustrates how the N-(3-chloro...) scaffold acts as a central hub for generating diverse therapeutic classes.

SynthesisWorkflow Precursor 2,3-Dichloroquinoxaline Scaffold N-(3-chloroquinoxalin-2-yl) benzenesulfonamide (THE SCAFFOLD) Precursor->Scaffold SNAr (Step 1) Reagent Benzenesulfonamide (NaH/DMF) Reagent->Scaffold Deriv_A Anticancer Agent (ALK5 Inhibitor) Scaffold->Deriv_A + Heteroaryl Amine (SNAr Step 2) Deriv_B Antiviral Agent (HCV NS3 Inhibitor) Scaffold->Deriv_B + Macrocyclic Linker Deriv_C Antibacterial Agent (Gyrase Inhibitor) Scaffold->Deriv_C + Piperazine/Morpholine

Caption: Divergent synthesis strategy using the chloro-sulfonamide scaffold to access distinct therapeutic classes.

Diagram 2: ALK5 Signaling Inhibition Mechanism

This diagram details the biological pathway targeted by the derivatives of the scaffold.

ALK5Pathway TGFB TGF-β Ligand Receptor TGF-β Receptor Complex (ALK5 / TβRII) TGFB->Receptor Activation Smad23 Smad2/3 Phosphorylation Receptor->Smad23 Phosphorylation Inhibitor Quinoxaline Sulfonamide Derivative Inhibitor->Receptor ATP-Competitive Inhibition Nucleus Nuclear Translocation Smad23->Nucleus Transcription Transcription of Pro-Metastatic Genes Nucleus->Transcription Effect Tumor Metastasis & Fibrosis Transcription->Effect

Caption: Mechanism of ALK5 inhibition by quinoxaline sulfonamide derivatives, blocking the TGF-β/Smad signaling cascade.

Challenges & Future Directions

  • Selectivity : While the sulfonamide group improves potency, it can lead to off-target inhibition of Carbonic Anhydrases (hCA). Future optimization must focus on bulky C3-substituents to sterically clash with the hCA active site while maintaining kinase affinity.

  • Solubility : The planar quinoxaline core is highly lipophilic. Incorporation of polar moieties (e.g., morpholine, piperazine) at the C3 position via the described SNAr protocol is essential to improve ADME properties.

References

  • Zhu, Y.-L., & Qian, X. (2016). Benzenesulfonamide Derivatives of Quinoxaline, Pharmaceutical Compositions Thereof, and Their Use in Methods for Treating Cancer. U.S.
  • Kim, D. K., et al. (2008). Synthesis and biological evaluation of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Ingle, R. G., et al. (2020). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 25(23), 5532. [Link]

  • Galal, S. A., et al. (2011).[2] 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution. Arabian Journal of Chemistry. [Link]

Sources

Quinoxaline-Based Benzenesulfonamides: Dual-Targeting Scaffolds for Hypoxic Tumor Microenvironments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of quinoxaline-based benzenesulfonamides represents a paradigm shift in medicinal chemistry, moving from "one-target, one-drug" models to multi-target directed ligands (MTDLs) . This hybrid scaffold synergizes the privileged quinoxaline core—known for kinase inhibition and DNA intercalation—with the benzenesulfonamide moiety, a classic zinc-binding pharmacophore essential for Carbonic Anhydrase (CA) inhibition.

This technical guide analyzes the utility of these hybrids in treating solid tumors characterized by hypoxia and angiogenesis . By simultaneously inhibiting VEGFR-2 (halting angiogenesis) and hCA IX/XII (disrupting pH regulation in hypoxic cells), these compounds offer a synthetic lethality approach against resistant cancer phenotypes.

Chemical Rationale: The Hybrid Pharmacophore

The structural logic behind fusing a quinoxaline ring with a benzenesulfonamide tail is grounded in complementary binding modes.

The Quinoxaline Core (The "Anchor")
  • Role: Acts as the hydrophobic scaffold that occupies the ATP-binding pocket of kinases (e.g., VEGFR-2, PI3K).

  • Interaction: The nitrogen atoms in the pyrazine ring often serve as hydrogen bond acceptors for the "hinge region" residues (e.g., Cys919 in VEGFR-2).

  • Electronic Modulation: Substitutions at positions 6 and 7 (e.g., -Cl, -F, -CF

    
    ) modulate lipophilicity and electronic density, enhancing membrane permeability and metabolic stability.
    
The Benzenesulfonamide Tail (The "Warhead")
  • Role: Targets the zinc ion (

    
    ) in the active site of metalloenzymes.
    
  • Specificity:

    • Primary Sulfonamides (

      
      ):  Critical for inhibiting Carbonic Anhydrases (hCA IX). The nitrogen anion coordinates directly with the catalytic zinc.
      
    • N-Substituted Sulfonamides: Often utilized to improve selectivity for kinases by extending into the solvent-accessible regions of the binding pocket.

Mechanistic Pharmacology & Signaling Pathways

Dual-Pathway Blockade

Solid tumors survive hypoxia by upregulating HIF-1


 , which triggers the expression of VEGF  (angiogenesis) and CA IX  (pH regulation). Quinoxaline-benzenesulfonamides intervene at both downstream effectors.
  • VEGFR-2 Inhibition: The quinoxaline moiety competes with ATP at the VEGFR-2 intracellular kinase domain, blocking autophosphorylation and downstream RAF/MEK/ERK signaling.

  • hCA IX Inhibition: The sulfonamide moiety binds hCA IX, preventing the hydration of extracellular

    
     to bicarbonate (
    
    
    
    ). This leads to intracellular acidification and extracellular alkalinization failure, inducing apoptosis in hypoxic cells.
Visualization: The Dual-Targeting Mechanism

The following diagram illustrates the convergence of these pathways and the intervention points of the hybrid scaffold.

Dual_Targeting_Mechanism Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a VEGF_Exp VEGF Overexpression HIF1a->VEGF_Exp CAIX_Exp CA IX Overexpression HIF1a->CAIX_Exp VEGFR2 VEGFR-2 Activation (Endothelial Cells) VEGF_Exp->VEGFR2 Angiogenesis Angiogenesis (Tumor Growth) VEGFR2->Angiogenesis pH_Reg Extracellular Acidification (pH Regulation) CAIX_Exp->pH_Reg Survival Hypoxic Survival & Metastasis pH_Reg->Survival Drug Quinoxaline-Benzenesulfonamide Hybrid Drug->VEGFR2 ATP Competition Drug->CAIX_Exp Zn2+ Binding

Figure 1: Mechanistic intervention of quinoxaline-benzenesulfonamides in hypoxic tumor signaling networks.

Synthetic Workflow: Protocol for 2,3-Diphenylquinoxaline-Sulfonamide

Expert Note: This protocol utilizes a condensation-followed-by-chlorosulfonation strategy. This route is preferred for its high yield and ability to generate diverse sulfonamide derivatives from a single intermediate.

Materials
  • Reagents: o-Phenylenediamine (OPD), Benzil, Chlorosulfonic acid, Ammonium hydroxide (or substituted amines), Ethanol, Glacial acetic acid.

  • Equipment: Reflux condenser, Ice bath, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology

Step 1: Synthesis of the Quinoxaline Core (Condensation)

  • Dissolve o-phenylenediamine (10 mmol) and benzil (10 mmol) in 20 mL of ethanol.

  • Add a catalytic amount of glacial acetic acid (3-4 drops).

  • Reflux the mixture for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Cool the reaction mixture to room temperature. The precipitate (2,3-diphenylquinoxaline) will crystallize.

  • Filter, wash with cold ethanol, and recrystallize from ethanol.

    • Checkpoint: Yield should be >85%. Product is a white/off-white solid.

Step 2: Chlorosulfonation (Electrophilic Aromatic Substitution)

  • Place 2,3-diphenylquinoxaline (5 mmol) in a round-bottom flask.

  • Add chlorosulfonic acid (15 mL) dropwise at 0°C (ice bath) with constant stirring. Caution: Highly exothermic.

  • Remove the ice bath and stir at room temperature for 2 hours, then heat at 60°C for 2 hours to ensure complete sulfonation at the para position of the phenyl rings.

  • Pour the reaction mixture onto crushed ice carefully.

  • Filter the resulting precipitate (quinoxaline-sulfonyl chloride ) and wash with cold water. Dry in a vacuum desiccator. Use immediately for the next step to prevent hydrolysis.

Step 3: Amination (Sulfonamide Formation)

  • Dissolve the sulfonyl chloride intermediate (2 mmol) in dry acetone or dioxane.

  • Add an excess of ammonium hydroxide (for primary sulfonamide) or a specific amine (e.g., aniline, morpholine) (4 mmol).

  • Add pyridine or triethylamine (2 mmol) as an acid scavenger.

  • Reflux for 4–6 hours.

  • Evaporate the solvent. Wash the residue with dilute HCl (to remove unreacted amine) and then with water.

  • Recrystallize from ethanol/DMF to obtain the final quinoxaline-benzenesulfonamide .

Structure-Activity Relationship (SAR) Analysis

The following table summarizes how specific structural modifications influence biological activity against hCA IX and VEGFR-2.

Structural DomainModificationEffect on ActivityMechanistic Insight
Quinoxaline Ring (Pos 6,7) Electron-Withdrawing (-Cl, -F)Increase (

Potency)
Enhances lipophilicity and interactions with hydrophobic pockets in VEGFR-2.
Quinoxaline Ring (Pos 6,7) Electron-Donating (-OCH

)
Decrease (

Potency)
Reduces electrophilicity; may cause steric clash in tight binding pockets.
Linker (Spacer) Direct Attachment (No Linker)Variable Often too rigid; restricts the "tail" from reaching the Zn

ion in CAs.
Linker (Spacer) 3-Carbon or Urea LinkerIncrease (

Selectivity)
Allows the sulfonamide to penetrate deep into the CA active site while the quinoxaline sits at the entrance.
Sulfonamide Moiety Primary (

)
High (hCA IX)Essential for zinc binding.[1] Loss of activity if substituted with bulky groups for CA targets.
Sulfonamide Moiety N-Substituted (

)
High (VEGFR-2)Shifts selectivity toward kinases; loses CA inhibitory activity but gains kinase affinity.

References

  • Ismail, M. M., et al. (2023). "Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis." Bioorganic Chemistry. Link

  • Ghorab, M. M., et al. (2016). "Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers." International Journal of Molecular Sciences. Link

  • Zghaib, Z., et al. (2016). "Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity."[2] Archiv der Pharmazie. Link

  • Supuran, C. T. (2022). "Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX."[1] Bioorganic Chemistry. Link

  • Aguirre, G., et al. (2024). "Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors." RSC Advances. Link

  • Eldehna, W. M., et al. (2022). "4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms."[3] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Target Deconvolution of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for the identification and validation of the molecular target(s) of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide. As researchers and drug development professionals, our primary challenge with novel bioactive compounds is to elucidate their mechanism of action, a critical step in advancing a molecule from a "hit" to a viable therapeutic candidate. This document eschews a one-size-fits-all template, instead presenting a logical, multi-pronged strategy tailored to the chemical nature of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide and the broader class of quinoxaline-sulfonamides. Our approach is rooted in a philosophy of continuous validation, ensuring that each experimental step builds upon a foundation of robust, verifiable data.

Foundational Analysis: Leveraging Existing Knowledge of the Chemical Scaffold

The journey of target identification does not begin in a vacuum. The chemical structure of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide itself provides crucial clues. This molecule belongs to the quinoxaline-sulfonamide class, a scaffold known for a wide array of biological activities.[1] An initial literature review reveals that derivatives of this class have been investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents, as well as inhibitors of specific enzymes like poly (ADP-ribose) polymerase (PARP-1) and histone deacetylases (HDACs).[2][3] The sulfonamide group, a well-known pharmacophore, is present in numerous approved drugs and is known to interact with various biological targets, often through competitive inhibition of enzymes like dihydropteroate synthetase in bacteria.[4]

This foundational knowledge allows us to formulate initial hypotheses. Is our compound a kinase inhibitor? Does it interfere with DNA replication or repair? Or does it modulate epigenetic targets? This initial analysis will guide the selection of our primary screening and target identification methodologies.

A Multi-Modal Approach to Target Identification

No single method for target identification is foolproof. Therefore, we advocate for a parallel and complementary approach that combines computational, biochemical, and cell-based methodologies. This strategy provides a system of cross-validation, where the outputs of one technique can be used to inform and refine the others.[5][6]

In Silico Target Prediction: A Data-Driven Starting Point

Before embarking on resource-intensive wet-lab experiments, we can leverage the power of computational biology to generate a prioritized list of potential targets.

Methodology:

  • Ligand-Based Approaches: We will utilize target prediction web servers like SwissTargetPrediction. These tools operate on the principle of chemical similarity, comparing the structure of our query molecule to a database of known ligands with annotated targets.[7]

  • Structure-Based Approaches (Molecular Docking): For high-priority targets identified through ligand-based methods or from the literature, molecular docking studies can predict the binding mode and affinity of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide within the protein's active site.[3][8] This requires a known 3D structure of the potential target protein.

Expected Outcome:

A ranked list of potential protein targets based on prediction scores and docking energies. This list will guide the selection of proteins for in vitro validation assays.

Table 1: Hypothetical Output of In Silico Target Prediction

Predicted Target FamilySpecific Protein TargetPrediction Score/Docking EnergyRationale for Prioritization
KinasesTransforming Growth Factor-beta Type 1 Receptor (ALK5)HighOther quinoxaline derivatives are known ALK5 inhibitors.[9]
Epigenetic ModulatorsHistone Deacetylase 4 (HDAC4)HighQuinoxaline derivatives have shown HDAC inhibitory activity.[3]
DNA Repair EnzymesPoly (ADP-ribose) polymerase 1 (PARP-1)ModerateNovel quinoxaline derivatives have been identified as PARP-1 inhibitors.[2]
OtherAldehyde DehydrogenaseModerateSulfonamide derivatives have been explored as ALDH inhibitors.[10]
Biochemical Approaches: Direct Interrogation of Molecular Interactions

Biochemical methods provide direct evidence of a physical interaction between the small molecule and its protein target.[6] We will employ affinity-based proteomics as our primary biochemical strategy.

Workflow for Affinity-Based Target Identification:

a cluster_0 Probe Synthesis cluster_1 Affinity Purification cluster_2 Protein Identification a N-(3-chloroquinoxalin-2-yl)benzenesulfonamide b Linker Attachment a->b c Affinity Tag Conjugation (e.g., Biotin) b->c d Immobilization on Streptavidin Beads c->d e Incubation with Cell Lysate d->e f Wash Steps to Remove Non-specific Binders e->f g Elution of Bound Proteins f->g h SDS-PAGE g->h i In-gel Digestion h->i j LC-MS/MS Analysis i->j k Database Search and Protein Identification j->k

Caption: Affinity-Based Proteomics Workflow.

Detailed Protocol: Affinity Chromatography

  • Probe Synthesis: A crucial first step is to synthesize a chemical probe by attaching a linker and an affinity tag (e.g., biotin) to a position on N-(3-chloroquinoxalin-2-yl)benzenesulfonamide that is non-essential for its biological activity. Structure-activity relationship (SAR) studies are often necessary to identify this position.[11]

  • Immobilization: The biotinylated probe is immobilized on streptavidin-coated agarose beads.

  • Incubation: The immobilized probe is incubated with a complex protein mixture, such as a cell lysate, to allow for the binding of target proteins.[12]

  • Washing: A series of wash steps are performed to remove proteins that are non-specifically bound to the beads or the probe.

  • Elution: The specifically bound proteins are eluted from the beads, often by boiling in SDS-PAGE loading buffer.

  • Identification: The eluted proteins are separated by SDS-PAGE, and the protein bands are excised, digested (e.g., with trypsin), and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

Self-Validation: A critical control for this experiment is to perform a parallel pulldown with an inactive analog of the compound or with beads alone to distinguish true binding partners from non-specific interactions.

Cellular Target Engagement: Verifying the Interaction in a Biological Context

While biochemical methods confirm a direct interaction, it is essential to demonstrate that this interaction occurs within a cellular environment. For this, we will use the Drug Affinity Responsive Target Stability (DARTS) assay.[11][13]

Workflow for DARTS:

b a Cell Lysate b Incubate with Compound or Vehicle (DMSO) a->b c Limited Proteolysis (e.g., with Pronase) b->c d Stop Digestion c->d e SDS-PAGE Analysis d->e f Western Blot or Silver Staining e->f

Caption: Drug Affinity Responsive Target Stability (DARTS) Workflow.

Detailed Protocol: DARTS

  • Treatment: A cell lysate is divided into two aliquots. One is treated with N-(3-chloroquinoxalin-2-yl)benzenesulfonamide, and the other with a vehicle control (e.g., DMSO).

  • Proteolysis: A protease (e.g., pronase) is added to both aliquots to induce limited digestion of the proteome. The rationale is that a protein bound to the small molecule will be sterically shielded and thus more resistant to proteolytic degradation.[11]

  • Analysis: The digestion is stopped, and the samples are analyzed by SDS-PAGE. Proteins that are stabilized by binding to the compound will appear as more prominent bands in the treated sample compared to the control.

  • Identification: These stabilized protein bands can be excised and identified by mass spectrometry.

Target Validation: From Putative Interaction to Functional Relevance

Identifying a binding partner is only the first step. We must then validate that the interaction with this target is responsible for the observed biological effect of the compound.[14]

In Vitro Enzymatic or Binding Assays

Once a high-confidence putative target is identified (e.g., ALK5 from our hypothetical in silico screen), its interaction with N-(3-chloroquinoxalin-2-yl)benzenesulfonamide must be quantified.

Methodology:

  • Enzymatic Assays: If the target is an enzyme, a direct enzymatic assay will be performed to determine if the compound inhibits or activates its function. An IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value will be determined.

  • Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity (KD) and kinetics of the interaction between the compound and the purified target protein.

Cellular Target Validation
  • Target Knockdown/Knockout: Using techniques like RNA interference (siRNA) or CRISPR-Cas9, the expression of the putative target protein can be reduced or eliminated in a relevant cell line. If the cells become less sensitive to N-(3-chloroquinoxalin-2-yl)benzenesulfonamide after target knockdown/knockout, it provides strong evidence that the compound's activity is mediated through this target.

  • Overexpression: Conversely, overexpressing the target protein may sensitize the cells to the compound.

Conclusion: A Pathway to Mechanism of Action

The target identification and validation strategy outlined in this guide provides a robust and logical framework for elucidating the mechanism of action of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide. By integrating computational predictions, direct biochemical interrogation, and cellular validation, we can move with confidence from a bioactive small molecule to a well-characterized drug lead with a known molecular target. This multi-modal, self-validating approach is essential for mitigating risks and accelerating the journey of drug discovery and development.

References

  • Target Identification and Validation (Small Molecules). University College London.
  • Small-molecule Target and Pathway Identification. Broad Institute.
  • Target identification and mechanism of action in chemical biology and drug discovery. PMC.
  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC.
  • Emerging Affinity-Based Techniques in Proteomics. PMC - NIH.
  • Quinoxaline Derivatives: A Comparative Guide to Experimental Data and Computational Predictions. Benchchem.
  • Top 15 target predictions for the most active quinoxaline derivatives 3... ResearchGate.
  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. Johns Hopkins University.
  • Emerging affinity-based proteomic technologies for large scale plasma profiling in cardiovascular disease. PMC.
  • A New Golden Age for Target ID: Accessing the Novel Druggable Space with Discovery Proteomics. YouTube.
  • Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology - ACS Publications.
  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. MDPI.
  • Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. PMC.
  • Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis.
  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI.
  • HIV nucleocapsid proteins as targets for novel 1,2-benzisothiazol-3(2H)-one benzenesulfonamides: synthesis and antiretroviral activity. PMC.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
  • Synthesis and biological evaluation of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors. PubMed.
  • N-(3-Chloro-quinoxalin-2-yl)-4,N-dimethyl-benzenesulfonamide. SCBT.
  • 3-CHLORO-N-(3-CHLOROQUINOXALIN-2-YL)BENZENESULFONAMIDE. ChemBK.
  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI.
  • N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. PMC.
  • Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis. Royal Society of Chemistry.
  • Chiral Pyrazolo[4,3-e][5][12][14]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations. MDPI. Available from:

  • Synthesis and evaluation of substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives as potent herbicidal agents. PubMed.
  • Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. PMC.
  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC - NIH.
  • Bioactive S-alk(en)yl cysteine sulfoxide metabolites in the genus Allium: the chemistry of potential therapeutic agents. Natural Product Reports (RSC Publishing).

Sources

Methodological & Application

Determining the Solubility of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide in DMSO and Water: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(3-chloroquinoxalin-2-yl)benzenesulfonamide is a compound of interest within medicinal chemistry and drug discovery, belonging to a class of quinoxaline derivatives.[1][2][3] The quinoxaline scaffold is recognized as a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][4] The solubility of such compounds is a critical physicochemical parameter that profoundly influences their utility at every stage of the research and development pipeline, from initial in vitro high-throughput screening to formulation and final bioavailability.[1]

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in drug discovery to dissolve a broad range of compounds for in vitro assays and stock solution preparation.[5][6][7][8] In contrast, water is the universal biological solvent, and aqueous solubility is a key determinant of a drug candidate's absorption and distribution in vivo.[9][10][11][12][13] Given the general tendency for planar, aromatic systems like quinoxalines to have low aqueous solubility, obtaining precise quantitative data is essential.[1][3]

This document provides a detailed, authoritative protocol for determining the thermodynamic equilibrium solubility of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide in both anhydrous DMSO and purified water using the gold-standard shake-flask method.[14][15][16] It further offers insights into the underlying chemical principles governing its expected solubility in these distinct solvent environments.

Mechanism & Scientific Principles: Predicting Solubility

The molecular structure of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide—featuring a bicyclic heteroaromatic quinoxaline ring, a sulfonamide linker, and a phenyl group—dictates its interaction with different solvents.

  • In Water (Polar, Protic): Water is an excellent solvent for polar and ionic compounds due to its ability to form extensive hydrogen bond networks.[9][11][12][13] The target compound has several features that limit its aqueous solubility. The large, fused aromatic quinoxaline and benzene rings are hydrophobic and will resist dissolution by disrupting water's highly ordered hydrogen-bonding structure.[10] While the sulfonamide group (-SO₂NH-) contains electronegative oxygen and nitrogen atoms capable of acting as hydrogen bond acceptors, and a weakly acidic proton on the nitrogen that can act as a donor, these features are often insufficient to overcome the hydrophobicity of the large aromatic scaffold.[17][18][19] Therefore, N-(3-chloroquinoxalin-2-yl)benzenesulfonamide is expected to have very low solubility in water .

  • In DMSO (Polar, Aprotic): DMSO is a polar aprotic solvent with a strong dipole moment and a readily accessible sulfur-oxygen bond that is an excellent hydrogen bond acceptor.[5][20] It is exceptionally effective at dissolving compounds with both polar and nonpolar characteristics.[5][7] It can effectively solvate the large aromatic portions of the molecule through dipole-induced dipole and van der Waals interactions, while also accepting a hydrogen bond from the sulfonamide N-H group. Unlike water, DMSO does not have a strong hydrogen-bonding network to disrupt, making it a superior solvent for many organic molecules.[7][21] Consequently, N-(3-chloroquinoxalin-2-yl)benzenesulfonamide is expected to have high solubility in DMSO .

Below is a diagram illustrating the key intermolecular forces at play.

G cluster_water Aqueous Environment (Water) cluster_dmso Anhydrous Environment (DMSO) Compound_H2O N-(3-chloroquinoxalin-2-yl)benzenesulfonamide (Largely Hydrophobic) Interactions_H2O Dominant Forces: - Strong H-Bond network of Water - Hydrophobic Effect - Weak Solute-Water H-Bonds Compound_H2O->Interactions_H2O Introduced into Result_H2O Result: Poor Solubility Interactions_H2O->Result_H2O Leads to Compound_DMSO N-(3-chloroquinoxalin-2-yl)benzenesulfonamide Interactions_DMSO Dominant Forces: - Strong Dipole-Dipole Interactions - Solute-Solvent H-Bonding (N-H···O=S) - Van der Waals Forces Compound_DMSO->Interactions_DMSO Introduced into Result_DMSO Result: High Solubility Interactions_DMSO->Result_DMSO Leads to

Caption: Predicted Interactions and Solubility Outcomes.

Experimental Protocol: Equilibrium Solubility Determination

This protocol employs the shake-flask method, which is considered the most reliable technique for determining thermodynamic solubility.[15][16] The objective is to create a saturated solution where the dissolved solute is in equilibrium with an excess of undissolved solid.

Materials and Equipment
  • N-(3-chloroquinoxalin-2-yl)benzenesulfonamide (solid, >98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%)

  • Purified Water (Type I, e.g., Milli-Q or equivalent)

  • Analytical Balance (readable to 0.01 mg)

  • Vortex Mixer

  • Orbital Shaker Incubator or thermostatted water bath

  • Microcentrifuge (capable of >10,000 x g)

  • Calibrated Micropipettes and sterile tips

  • 2.0 mL Polypropylene Microcentrifuge Tubes

  • Syringe Filters (0.22 µm, PTFE for DMSO; PVDF for water)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

  • Appropriate HPLC column (e.g., C18) and mobile phases

Step-by-Step Methodology
  • Preparation of Supersaturated Solutions:

    • Accurately weigh approximately 5-10 mg of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide into three separate 2.0 mL microcentrifuge tubes for each solvent (3 for DMSO, 3 for water). The use of triplicates is essential for statistical validity.

    • To each tube, add 1.0 mL of the respective solvent (anhydrous DMSO or purified water). An excess of solid material must be visible to ensure a saturated solution is formed.[22]

    • Tightly cap the tubes to prevent solvent evaporation.

  • Equilibration:

    • Vortex each tube vigorously for 2 minutes to disperse the solid material.

    • Place the tubes in an orbital shaker or rotating mixer within an incubator set to a constant temperature (e.g., 25 °C or 37 °C).[22]

    • Agitate the samples for a minimum of 24 hours. For compounds with slow dissolution kinetics, extending this to 48 or 72 hours may be necessary to ensure thermodynamic equilibrium is reached.[15][22] The concentration of the solution should remain constant over time once equilibrium is achieved.[15]

  • Phase Separation:

    • After equilibration, remove the tubes and allow them to stand for 30 minutes to let larger particles settle.

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet all undissolved solid.[6] This step is critical to avoid artificially inflating the measured concentration.

  • Sample Collection and Dilution:

    • Carefully aspirate a known volume (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.

    • For DMSO samples: Perform a large, accurate serial dilution using a suitable solvent (e.g., acetonitrile or methanol) in which the compound is freely soluble. This is necessary to bring the concentration within the linear range of the analytical method.

    • For Water samples: Dilution may not be necessary if the solubility is very low. If needed, dilute with the mobile phase to be used for analysis.

  • Quantification:

    • Analyze the concentration of the diluted (or undiluted) samples using a validated HPLC-UV or LC-MS method.

    • Prepare a standard calibration curve using known concentrations of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide in the same diluent.

    • Calculate the original concentration in the supernatant by applying the dilution factor. This final value represents the equilibrium solubility.

Visual Workflow: Shake-Flask Method

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification A Weigh ~5-10 mg of Compound (n=3) B Add 1.0 mL Solvent (DMSO or Water) A->B C Vortex Vigorously (2 min) B->C D Agitate at Constant Temp (24-72 hours) C->D E Centrifuge at High Speed (>10,000 x g, 10 min) D->E F Collect Supernatant E->F G Perform Accurate Dilution F->G H Analyze by HPLC/LC-MS against Calibration Curve G->H I Calculate Solubility (mg/mL or mM) H->I

Caption: Standard Operating Procedure for Solubility Determination.

Data Presentation

All quantitative solubility data should be summarized in a clear, structured format. Report the mean solubility and the standard deviation from the triplicate measurements.

Solvent Temperature (°C) Mean Solubility (mg/mL) Standard Deviation Mean Solubility (mM) ¹
Anhydrous DMSO25[Insert Value][Insert Value][Insert Value]
Purified Water25[Insert Value][Insert Value][Insert Value]
Anhydrous DMSO37[Insert Value][Insert Value][Insert Value]
Purified Water37[Insert Value][Insert Value][Insert Value]

¹Calculation based on the molecular weight of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide.

Troubleshooting and Practical Considerations

  • Incomplete Equilibration: If results are inconsistent, increase the agitation time. Take samples at 24, 48, and 72 hours to confirm that the concentration has reached a stable plateau.

  • Compound Instability: If the compound degrades in the solvent over the equilibration period, the shake-flask method may not be suitable. Analyze for degradation products via HPLC/LC-MS. A kinetic solubility method may be more appropriate.[23]

  • pH Effects in Water: The solubility of compounds with ionizable groups, like the sulfonamide proton, can be pH-dependent.[17][24] For aqueous measurements, it is critical to measure and report the final pH of the saturated solution.[16] For more comprehensive data, determine solubility in buffered solutions at various physiological pH values (e.g., pH 5.0, 7.4).

  • DMSO Hygroscopicity: DMSO is highly hygroscopic. Use anhydrous DMSO from a freshly opened bottle or one stored under inert gas to prevent water absorption, which can alter its solvent properties.

  • Filtration vs. Centrifugation: While centrifugation is described, filtration through a chemically compatible syringe filter (e.g., PTFE for DMSO) is an alternative for phase separation.[15] Ensure the filter does not adsorb the compound.

References

  • BenchChem. (2025).
  • Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(3), 277–282.
  • Khan Academy. (n.d.).
  • Biology LibreTexts. (2024). 2.
  • Sigma-Aldrich. (n.d.). Water Properties, Polarity and Role as a Universal Solvent.
  • Ovid. (n.d.).
  • Quora. (2015).
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Wikipedia. (n.d.).
  • Solubility of Things. (n.d.).
  • Journal of Chemical & Engineering Data. (n.d.). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • ResearchGate. (2025). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Unchained Labs. (n.d.).
  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • Pro-Active. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
  • ScienceDirect. (n.d.).
  • MDPI. (n.d.).
  • PubMed. (2012).
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.
  • Quora. (2017). How do you perform the shake flask method to determine solubility?.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • PMC. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
  • ResearchGate. (2015). How to check the Drug solubility DMSO solvent ..?.
  • Asian Journal of Chemistry. (n.d.).

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Accelerating Discovery with Microwave-Assisted Synthesis

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Coupled with a sulfonamide moiety, these molecules present a compelling avenue for the development of novel therapeutic agents. The target molecule, N-(3-chloroquinoxalin-2-yl)benzenesulfonamide, serves as a key intermediate in the synthesis of more complex pharmaceutical candidates. Traditional synthetic routes to such compounds often involve lengthy reaction times, high temperatures, and can lead to the formation of undesirable byproducts.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes. This is achieved through efficient and uniform heating of the reaction mixture, leading to higher yields, improved product purity, and a greener chemical process due to reduced energy consumption and often, the ability to use less solvent.[1][2][3][4][5] This application note provides a detailed protocol for the efficient synthesis of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide utilizing microwave irradiation, offering researchers a rapid and reliable method for accessing this important synthetic building block.

Reaction Principle: Nucleophilic Aromatic Substitution

The synthesis of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide from 2,3-dichloroquinoxaline and benzenesulfonamide proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient quinoxaline ring is activated towards nucleophilic attack by the deprotonated sulfonamide. The reaction is facilitated by a base, which deprotonates the sulfonamide, increasing its nucleophilicity. The use of a pyridine-based catalyst, such as 2,6-lutidine, has been suggested to improve reaction outcomes, likely by facilitating the deprotonation and stabilizing intermediates, leading to a cleaner reaction profile and higher yields.

Materials and Methods

Reagents and Equipment
  • 2,3-Dichloroquinoxaline (CAS: 2213-63-0): A solid with a melting point of 152-154 °C. It is toxic if swallowed and causes skin and eye irritation.

  • Benzenesulfonamide (CAS: 98-10-2): A white to off-white crystalline powder with a melting point of 152 °C. It is harmful if swallowed.

  • 2,6-Lutidine (CAS: 108-48-5): A liquid organic base.

  • N,N-Dimethylformamide (DMF): Anhydrous, as the reaction solvent.

  • Microwave Synthesizer: A dedicated instrument for chemical synthesis.

  • Standard laboratory glassware: Reaction vials suitable for microwave synthesis, magnetic stirrer, etc.

  • Purification equipment: Flash chromatography system or recrystallization apparatus.

  • Analytical Instruments: NMR spectrometer, FT-IR spectrometer, Mass spectrometer.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations of reagents and the reaction setup should be performed in a well-ventilated fume hood.

  • Microwave Safety: Follow the manufacturer's instructions for the safe operation of the microwave synthesizer. Ensure that the reaction vessels are properly sealed.

  • Reagent Handling: 2,3-dichloroquinoxaline is toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes. Benzenesulfonamide is harmful if swallowed. Consult the Safety Data Sheets (SDS) for all reagents before use.

Experimental Protocol

This protocol is designed for a small-scale synthesis and can be scaled up as needed, with appropriate adjustments to reaction parameters.

Step 1: Reagent Preparation

  • In a clean, dry microwave reaction vial equipped with a magnetic stir bar, add 2,3-dichloroquinoxaline (1.0 mmol, 199 mg).

  • Add benzenesulfonamide (1.1 mmol, 173 mg).

  • Add 2,6-lutidine (1.2 mmol, 129 mg, 0.14 mL).

  • Add anhydrous N,N-dimethylformamide (DMF) (5 mL) to dissolve the reagents.

Step 2: Microwave-Assisted Reaction

  • Seal the reaction vial securely.

  • Place the vial in the cavity of the microwave synthesizer.

  • Set the following reaction parameters:

    • Temperature: 150 °C

    • Ramp time: 2 minutes

    • Hold time: 15 minutes

    • Power: 100-200 W (as required to maintain temperature)

    • Stirring: On

Step 3: Work-up and Purification

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into ice-water (50 mL).

  • A precipitate should form. If not, acidify the solution with 1M HCl to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • For further purification, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

Step 4: Characterization of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • Appearance: Expected to be a solid.

  • Melting Point: To be determined.

  • 1H NMR (400 MHz, DMSO-d6):

    • Expected aromatic protons from the quinoxaline and benzene rings in the range of δ 7.5-8.5 ppm.

    • A broad singlet corresponding to the sulfonamide N-H proton.

  • 13C NMR (100 MHz, DMSO-d6):

    • Expected signals for the aromatic carbons of both the quinoxaline and benzenesulfonamide moieties.

  • FT-IR (KBr, cm-1):

    • Characteristic N-H stretching vibration for the sulfonamide group (around 3200-3300 cm-1).

    • Asymmetric and symmetric stretching vibrations of the SO2 group (around 1350 and 1160 cm-1).

    • Aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]+ or [M-H]- ion corresponding to the molecular weight of the product (C14H10ClN3O2S, MW: 319.77).

Data Presentation

ParameterStarting Material: 2,3-DichloroquinoxalineStarting Material: BenzenesulfonamideProduct: N-(3-chloroquinoxalin-2-yl)benzenesulfonamide
Molecular Formula C8H4Cl2N2C6H7NO2SC14H10ClN3O2S
Molecular Weight 199.04 g/mol 157.19 g/mol 319.77 g/mol
Appearance SolidWhite crystalline powderSolid (Expected)
Melting Point 152-154 °C152 °CTo be determined

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Microwave Reaction cluster_workup Step 3: Work-up & Purification cluster_analysis Step 4: Characterization reagents 2,3-Dichloroquinoxaline Benzenesulfonamide 2,6-Lutidine DMF vial Microwave Reaction Vial reagents->vial Add & Dissolve microwave Microwave Synthesizer 150 °C, 15 min vial->microwave Irradiate precipitation Precipitation in Ice-Water microwave->precipitation filtration Vacuum Filtration precipitation->filtration purification Recrystallization or Flash Chromatography filtration->purification analysis NMR FT-IR Mass Spectrometry purification->analysis

Caption: Workflow for the microwave-assisted synthesis of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide.

Discussion

The presented protocol offers a significant advancement over classical synthetic methods for the preparation of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide. The primary advantage lies in the drastic reduction of reaction time, a hallmark of microwave-assisted synthesis. This acceleration is a direct result of the efficient and uniform heating provided by microwave irradiation, which can lead to increased reaction rates and often cleaner reaction profiles with fewer side products.

The choice of 2,6-lutidine as a base is a key element of this protocol. While other bases could be employed, the use of a hindered, non-nucleophilic pyridine base is anticipated to favor the desired N-arylation reaction over potential side reactions. This strategic choice is expected to contribute to a higher yield and purity of the final product.

The work-up procedure is straightforward, involving precipitation and filtration. For applications requiring high purity, standard chromatographic or recrystallization techniques are effective. The self-validating nature of this protocol is ensured by the comprehensive characterization of the final product using modern analytical methods.

Conclusion

This application note details a robust and efficient microwave-assisted protocol for the synthesis of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide. By leveraging the benefits of microwave technology and a judicious choice of catalyst, this method provides a rapid and high-yielding route to a valuable intermediate for pharmaceutical research and development. The protocol is designed to be easily implemented in a standard laboratory setting equipped with a microwave synthesizer, offering a significant improvement in efficiency and sustainability compared to traditional synthetic approaches.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. Available at: [Link]

  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap. Available at: [Link]

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with N-(3-chloroquinoxalin-2-yl)benzenesulfonamide. This document provides a comprehensive overview of the potential stability challenges associated with this compound in aqueous solutions and offers practical guidance for designing and troubleshooting stability studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide.

Q1: What are the primary stability concerns for N-(3-chloroquinoxalin-2-yl)benzenesulfonamide in aqueous solutions?

A1: The primary stability concerns for this molecule in aqueous media stem from two key structural features: the 2-chloroquinoxaline moiety and the benzenesulfonamide group. The 2-chloroquinoxaline core is susceptible to nucleophilic substitution, particularly hydrolysis, which can be catalyzed by acidic or basic conditions. The sulfonamide bond may also undergo hydrolysis under extreme pH and temperature conditions. Furthermore, like many aromatic heterocyclic compounds, it may be susceptible to photodegradation.

Q2: What is the most likely degradation product under hydrolytic conditions?

A2: The most probable degradation product resulting from hydrolysis is the replacement of the chlorine atom at the 2-position of the quinoxaline ring with a hydroxyl group, forming N-(3-hydroxyquinoxalin-2-yl)benzenesulfonamide. This is a common degradation pathway for 2-chloroquinoxaline derivatives.

Q3: How does pH influence the stability of this compound?

A3: The stability of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide is expected to be significantly pH-dependent. Acidic conditions can protonate the nitrogen atoms of the quinoxaline ring, potentially making the C-Cl bond more susceptible to nucleophilic attack by water. Conversely, under basic conditions, the compound may be attacked by hydroxide ions, also leading to hydrolysis. The sulfonamide bond is generally more stable but can be cleaved under strongly acidic or basic conditions, especially at elevated temperatures.

Q4: Is the compound sensitive to light?

A4: Quinoxaline-based compounds and sulfonamides can exhibit photosensitivity.[1] Exposure to UV or even ambient light over extended periods may lead to photodegradation. The exact degradation pathway would need to be determined experimentally but could involve complex radical reactions or cleavage of the sulfonamide bond.

Q5: What are the best practices for preparing and storing stock solutions?

A5: Due to its limited aqueous solubility, stock solutions of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide are typically prepared in organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[2] It is crucial to minimize the amount of water in the stock solution to prevent premature degradation. Stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. For aqueous experimental solutions, it is advisable to prepare them fresh from the stock solution and use them promptly. The final concentration of the organic solvent in the aqueous medium should be kept to a minimum to avoid solubility issues and potential effects on the experiment.

Section 2: Troubleshooting Guide for Stability Experiments

This section provides a question-and-answer formatted guide to address specific issues that may arise during the experimental evaluation of the compound's stability.

Problem/Observation Potential Cause Troubleshooting Steps & Rationale
Rapid loss of parent compound in acidic buffer. Acid-catalyzed hydrolysis of the C-Cl bond. 1. Confirm pH: Ensure the pH of your buffer is accurate. 2. Lower Temperature: Perform the experiment at a lower temperature to decrease the rate of hydrolysis. 3. Use a Weaker Acid/Higher pH: If the experimental design allows, use a less acidic buffer. The rate of hydrolysis is often proportional to the hydronium ion concentration.
Appearance of a more polar peak in the HPLC chromatogram. Formation of the hydrolysis product, N-(3-hydroxyquinoxalin-2-yl)benzenesulfonamide. 1. LC-MS Analysis: Use mass spectrometry to confirm the mass of the new peak. The expected mass would correspond to the replacement of Cl (35/37 amu) with OH (17 amu). 2. Forced Degradation: Intentionally degrade a sample in acid and compare the retention time of the major degradant with the unknown peak.
Inconsistent results between replicate samples. Inconsistent storage, light exposure, or sample preparation. 1. Control Storage Conditions: Ensure all samples are stored under identical conditions (temperature, light). Use amber vials to protect from light. 2. Standardize Sample Preparation: Ensure consistent timing and procedures for sample dilution and preparation before analysis. 3. Evaluate Analytical Method Precision: Inject the same standard multiple times to confirm the precision of your HPLC method.
No significant degradation observed under stress conditions. The compound is stable under the applied conditions, or the conditions are not harsh enough. 1. Increase Stress Level: For thermal studies, increase the temperature. For hydrolytic studies, use stronger acid/base concentrations. For oxidative studies, increase the concentration of the oxidizing agent (e.g., H₂O₂).[3] 2. Extend Exposure Time: Increase the duration of the stress test. 3. Confirm Analyte Solubility: Ensure the compound is fully dissolved in the stress medium. Poor solubility can mask degradation.[4]
Multiple degradation peaks are observed. Complex degradation pathways (e.g., secondary degradation, photodegradation). 1. Time-Course Study: Analyze samples at multiple time points to distinguish between primary and secondary degradation products. 2. Isolate and Characterize: Use preparative HPLC to isolate the major degradation products for structural elucidation by techniques like NMR and high-resolution mass spectrometry. 3. Control Light Exposure: If not conducting a photostability study, ensure all experiments are performed in the dark to rule out photodegradation.
Poor peak shape or resolution in HPLC analysis. Methodological issues with the HPLC method. 1. Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. Adjust the pH to be at least 2 units away from the pKa of the analyte and degradants. 2. Column Choice: A different stationary phase may provide better selectivity for the parent compound and its degradants. 3. Sample Solvent: Injecting in a solvent much stronger than the mobile phase can cause peak distortion. Dilute the sample in the mobile phase if possible.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for conducting forced degradation studies and developing a stability-indicating HPLC method.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[5]

Objective: To generate potential degradation products of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide under various stress conditions.

Materials:

  • N-(3-chloroquinoxalin-2-yl)benzenesulfonamide

  • HPLC grade acetonitrile (ACN) and methanol (MeOH)

  • HPLC grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Calibrated pH meter

  • HPLC system with UV or PDA detector

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide at a concentration of 1 mg/mL in a suitable organic solvent (e.g., ACN or MeOH). Due to the compound's poor aqueous solubility, a co-solvent may be necessary for the aqueous stress solutions.[6]

  • Acid Hydrolysis:

    • To a suitable volume of the stock solution, add 0.1 M HCl to achieve a final drug concentration of approximately 100 µg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To a suitable volume of the stock solution, add 0.1 M NaOH to achieve a final drug concentration of approximately 100 µg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To a suitable volume of the stock solution, add 3% H₂O₂ to achieve a final drug concentration of approximately 100 µg/mL.

    • Keep the solution at room temperature and protected from light.

    • Withdraw aliquots at appropriate time points.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in a vial and heat it in an oven at a temperature above its expected melting point (e.g., 80°C) for a defined period.

    • At each time point, dissolve a known amount of the solid in a suitable solvent for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound (approximately 100 µg/mL in a suitable solvent) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples at appropriate time points.

Protocol for Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[7]

Objective: To develop a validated HPLC method capable of separating N-(3-chloroquinoxalin-2-yl)benzenesulfonamide from its potential degradation products.

Instrumentation and Columns:

  • HPLC with a PDA detector is highly recommended to assess peak purity.

  • A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point for method development.

Method Development Strategy:

  • Initial Screening:

    • Analyze the unstressed and stressed samples using a generic gradient method (e.g., mobile phase A: 0.1% formic acid in water, mobile phase B: 0.1% formic acid in ACN; gradient from 10% to 90% B over 20 minutes).

    • Monitor the chromatograms at multiple wavelengths to determine the optimal detection wavelength.

  • Method Optimization:

    • Mobile Phase: Adjust the organic modifier (ACN vs. MeOH), the pH of the aqueous phase, and the buffer type and concentration to achieve optimal separation of the parent peak from the degradation peaks.

    • Gradient Profile: Optimize the gradient slope and duration to ensure adequate resolution of all peaks.

    • Column Temperature: Varying the column temperature can affect selectivity and peak shape.

    • Flow Rate: Adjust the flow rate to balance analysis time and resolution.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is achieved by analyzing the forced degradation samples and checking for peak purity using a PDA detector.

    • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value by recovery studies.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Section 4: Visualizations

Proposed Degradation Pathway

G parent N-(3-chloroquinoxalin-2-yl)benzenesulfonamide hydrolysis_product N-(3-hydroxyquinoxalin-2-yl)benzenesulfonamide parent->hydrolysis_product H₂O (Acid/Base catalysis) sulfonamide_cleavage_acid 2-amino-3-chloroquinoxaline + Benzenesulfonic acid parent->sulfonamide_cleavage_acid Strong Acid, Heat sulfonamide_cleavage_base 2-amino-3-chloroquinoxaline + Benzenesulfonate parent->sulfonamide_cleavage_base Strong Base, Heat photo_oxidation_products Oxidized and/or cleaved products parent->photo_oxidation_products Light (hν), O₂

Caption: Proposed degradation pathways for N-(3-chloroquinoxalin-2-yl)benzenesulfonamide.

Experimental Workflow for Stability Study

G cluster_0 Forced Degradation cluster_1 Analytical Method Development cluster_2 Analysis & Characterization stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) sampling Sample at Time Points stress_conditions->sampling hplc_analysis Analyze Stressed Samples by HPLC sampling->hplc_analysis hplc_dev Develop Stability-Indicating HPLC Method hplc_val Validate HPLC Method (ICH Q2(R1)) hplc_dev->hplc_val hplc_val->hplc_analysis peak_purity Assess Peak Purity (PDA) hplc_analysis->peak_purity lc_ms Identify Degradants (LC-MS) peak_purity->lc_ms nmr Structure Elucidation (NMR) lc_ms->nmr

Sources

Technical Support Center: Impurity Profiling for N-(3-chloroquinoxalin-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemistry of Control

The synthesis of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide typically relies on a Nucleophilic Aromatic Substitution (


) using 2,3-dichloroquinoxaline (DCQX)  as the electrophile and benzenesulfonamide  as the nucleophile.

While DCQX is a versatile building block, its symmetry presents a critical challenge: controlling mono-substitution vs. di-substitution . The presence of two equivalent electrophilic sites (C2 and C3) means that once the first chlorine is displaced, the second remains reactive, albeit slightly deactivated. Furthermore, the quinoxaline core is susceptible to hydrolysis under basic conditions, leading to "hydroxy" impurities (tautomeric quinoxalinones).

This guide provides a mechanistic breakdown, troubleshooting workflows, and validated analytical protocols to identify and suppress these impurities.

Mechanism & Impurity Origins

Understanding the origin of impurities is the first step in elimination. The reaction landscape is defined by the competition between the desired


 pathway and two parasitic pathways: over-reaction (disubstitution) and moisture interception (hydrolysis).
Reaction Pathway Diagram

ReactionPathways Start 2,3-Dichloroquinoxaline (DCQX) Target TARGET PRODUCT N-(3-chloroquinoxalin-2-yl) benzenesulfonamide (Mono-substituted) Start->Target + 1.0 eq Sulfonamide Controlled Temp Impurity_OH IMPURITY B (Hydrolysis) 3-chloroquinoxalin-2-ol (or tautomer) Start->Impurity_OH + H2O / OH- Wet Solvent Reagent Benzenesulfonamide (Base) Impurity_Di IMPURITY A (Disubstituted) N,N'-(quinoxaline-2,3-diyl) dibenzenesulfonamide Target->Impurity_Di + Excess Sulfonamide High Temp / Long Time

Figure 1: Mechanistic divergence in DCQX functionalization. Control of stoichiometry and moisture is critical to favor the green path over the red and yellow paths.

Impurity Table
Impurity IDCommon NameOriginMass Shift (vs Target)Risk Factor
IMP-A Disubstituted Bis-sulfonamideOver-reaction (2nd

)
+121 Da (approx)High (if >1.1 eq nucleophile used)
IMP-B Hydroxy-chloroquinoxalineHydrolysis of DCQX-157 Da (Loss of Sulfonamide, Gain of OH)High (if solvent is wet)
IMP-C Unreacted DCQXIncomplete Reaction-157 Da (Loss of Sulfonamide, Gain of Cl)Medium (Reaction monitoring)
IMP-D Sulfonamide DimerOxidative coupling (rare)VariableLow

Troubleshooting Guide: Symptom, Diagnosis, Solution

Use this matrix to resolve specific issues observed during LC-MS or TLC monitoring.

Issue 1: "I see a large peak at M+121 (or M + [Sulfonamide - Cl])."
  • Diagnosis: Disubstitution (IMP-A). The reaction has proceeded too far, displacing the second chlorine atom.

  • Root Cause:

    • Excess benzenesulfonamide (>1.1 equivalents).

    • Reaction temperature too high (overcoming the activation energy for the second substitution).[1]

    • Reaction time too long.[1]

  • Corrective Action:

    • Stoichiometry: Strictly limit benzenesulfonamide to 0.95 - 1.0 equivalents . It is better to have residual DCQX (easy to remove) than disubstituted impurity (hard to separate).

    • Temperature: Lower the reaction temperature. If running at reflux, drop to 60°C or RT.

    • Addition: Add the sulfonamide dropwise to the DCQX solution (keeping DCQX in local excess) rather than dumping DCQX into the sulfonamide.

Issue 2: "My product peak is small, but I see a peak at m/z ~181 (M+H)."
  • Diagnosis: Hydrolysis (IMP-B). Formation of 3-chloroquinoxalin-2-ol (MW ~180.5).

  • Root Cause:

    • Water in the solvent (DMF/DMSO are hygroscopic).

    • Hydroxide ions present in the base (e.g., using old KOH/NaOH).

  • Corrective Action:

    • Solvents: Use anhydrous DMF or DMSO (water content <0.05%).

    • Base: Switch to a non-nucleophilic, anhydrous base like Cesium Carbonate (

      
      )  or Sodium Hydride (NaH)  under inert atmosphere (
      
      
      
      /Ar). Avoid aqueous bases.
Issue 3: "The product peak tails significantly or splits into two."
  • Diagnosis: Tautomerism / Ionization.

  • Root Cause: The sulfonamide proton (

    
    ) is acidic (
    
    
    
    ~6-8). In neutral or basic mobile phases, it exists as an equilibrium between neutral and anionic forms, causing peak broadening.
  • Corrective Action:

    • Acidify Mobile Phase: Ensure your HPLC mobile phase contains 0.1% Formic Acid or 0.1% TFA . This forces the molecule into its neutral (protonated) state, sharpening the peak.

Analytical Protocols (Self-Validating Systems)

To ensure data integrity, use the following standardized HPLC method. This method includes a System Suitability Test (SST) criteria that must be met before sample analysis.

Standard HPLC Method (Reverse Phase)
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary) and 280 nm.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       95% B
      
    • 15-20 min: 95% B

  • Sample Diluent: 50:50 Water:ACN.

Analytical Decision Tree

AnalyticalWorkflow Start Unknown Peak Detected CheckRT Check Relative Retention Time (RRT) vs Standard Start->CheckRT Match Matches Standard? CheckRT->Match Yes Identify as Target/Known Impurity Match->Yes Yes No Check UV Spectrum (DAD) Match->No No CheckMS Run LC-MS (ESI+ / ESI-) No->CheckMS Decision Mass Analysis CheckMS->Decision Hydrolysis M = 180 Da (Hydrolysis) Decision->Hydrolysis Low Mass DiSub M = Target + 121 (Disubstitution) Decision->DiSub High Mass

Figure 2: Step-by-step logic for identifying unknown peaks in the reaction mixture.

Frequently Asked Questions (FAQs)

Q: Can I use ethanol as a solvent for this reaction? A: It is risky. Ethanol is a protic solvent.[1] While it can be used, it may compete as a nucleophile (forming ethoxy-quinoxalines) if the temperature is high or the sulfonamide is not reactive enough. DMF or Acetonitrile are preferred for cleaner


 profiles [1].

Q: Why does my reaction mixture turn dark red/brown? A: Quinoxalines are electron-deficient heterocycles. In the presence of bases and amines/sulfonamides, they often form Charge Transfer Complexes (CTC) which are deeply colored. This does not necessarily indicate decomposition, but always verify purity via HPLC [2].

Q: How do I remove the unreacted 2,3-dichloroquinoxaline? A: DCQX is much less polar than the sulfonamide product. It can often be washed away by triturating the crude solid with hexanes or cold diethyl ether , in which the sulfonamide product is insoluble but the dichloro-starting material is soluble.

References

  • BenchChem. (2025).[1][2][3] How to avoid di-substitution in 2,3-dichloroquinoxaline reactions. Retrieved from 1

  • Arabian Journal of Chemistry. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review. Retrieved from 4

  • MDPI. (2020). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Retrieved from 5

  • BenchChem. (2025).[2][3] Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds. Retrieved from 2

Sources

Technical Support Center: N-(3-chloroquinoxalin-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Hydrolysis for Researchers and Drug Development Professionals

Welcome to the technical support center for N-(3-chloroquinoxalin-2-yl)benzenesulfonamide. This guide is designed for researchers, medicinal chemists, and formulation scientists who are utilizing this compound in their experiments. Due to its chemical structure, this molecule is susceptible to hydrolysis, which can compromise experimental results, reduce yield, and affect product stability. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you mitigate and prevent hydrolytic degradation.

I. Understanding the Instability: Why Hydrolysis Occurs

N-(3-chloroquinoxalin-2-yl)benzenesulfonamide possesses two primary sites susceptible to hydrolysis: the sulfonamide (S-N) bond and, more critically, the carbon-chlorine (C-Cl) bond on the quinoxaline ring.

  • Sulfonamide Moiety : The sulfonamide group is generally stable, especially under neutral to alkaline conditions.[1] Extensive studies on various sulfonamides have shown that they are hydrolytically stable at pH 7.0 and 9.0, with degradation becoming more apparent under strongly acidic conditions (e.g., pH 2.0-4.0).[2][3][4] The anionic form of sulfonamides, which is more prevalent at higher pH, is less susceptible to hydrolysis than the neutral or cationic forms.[3]

  • 2-Chloroquinoxaline Moiety : This is the most labile site on the molecule. The electron-deficient quinoxaline ring system makes the chlorine atom at the 2-position a good leaving group, highly susceptible to nucleophilic aromatic substitution (SNAr) by water.[5][6] This reaction is often catalyzed by acid, which protonates the quinoxaline nitrogen atoms, further increasing the electrophilicity of the carbon atom bonded to the chlorine.[6][7] The primary degradation product is the corresponding 2-hydroxyquinoxaline derivative (an amide), which is often observed as a more polar spot in chromatographic analyses.[5]

II. Frequently Asked Questions (FAQs)

Q1: My compound is showing a new, more polar spot on TLC/LC-MS after aqueous workup. What is it?

A1: This is a classic sign of hydrolysis. The new, more polar spot is almost certainly the 2-hydroxy analog, N-(3-oxo-3,4-dihydroquinoxalin-2-yl)benzenesulfonamide, formed by the replacement of the chloro group with a hydroxyl group from water.[5]

Q2: What is the ideal pH for working with this compound in aqueous solutions?

A2: Based on the reactivity of the 2-chloroquinoxaline and sulfonamide moieties, a neutral to slightly alkaline pH (pH 7-8) is recommended to minimize hydrolysis.[1][5] Strongly acidic conditions (pH < 4) should be strictly avoided as they can accelerate the hydrolysis of both the C-Cl bond and the sulfonamide linkage.[4][6]

Q3: Which solvents are best for preparing stock solutions?

A3: Anhydrous, aprotic solvents are highly recommended. These include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Dioxane. Ensure your solvents have a low water content (<0.01%). Avoid protic solvents like methanol or ethanol for long-term storage, as they can also act as nucleophiles.

Q4: How should I store the solid compound?

A4: The solid compound should be stored under controlled, anhydrous conditions.[8] Store it in a tightly sealed vial, preferably within a desiccator containing a drying agent like silica gel or Drierite. For long-term storage, keeping it at a low temperature (-20°C) in a dark environment is ideal to prevent both hydrolysis and potential photodegradation.[9][10]

Q5: How can I quickly monitor for degradation during my experiment?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable approach.[5] This method should be able to clearly separate the parent compound from its primary hydrolytic degradant. For a quicker, qualitative check, Thin-Layer Chromatography (TLC) can be used to visualize the appearance of the more polar degradation product.

III. In-Depth Troubleshooting & Prevention Guides

Guide 1: Preventing Hydrolysis During Reactions and Aqueous Workups

The presence of water, especially under non-neutral pH, is the primary driver of degradation. The following protocol is designed to minimize exposure and control reaction conditions.

Core Principle: Minimize contact time with aqueous media and rigorously control pH.

Step-by-Step Protocol:

  • Solvent Selection: If the reaction must be run in a protic or aqueous-containing solvent system, ensure it is buffered to a pH between 7.0 and 8.0. Use a non-nucleophilic buffer like HEPES or phosphate buffer.[11]

  • Temperature Control: Perform the reaction at the lowest temperature compatible with the desired reaction rate. Hydrolysis is accelerated by heat.[5]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel.[6][8]

  • Aqueous Workup:

    • Pre-cool all aqueous solutions (e.g., saturated sodium bicarbonate, brine) to 0-4°C before use.

    • Perform the extraction steps as quickly as possible.

    • Ensure the pH of the aqueous layer remains neutral or slightly basic during the workup. If an acidic wash is necessary, it should be brief, cold, and followed immediately by a neutralizing wash.

  • Drying: After extraction into an organic solvent (e.g., Ethyl Acetate, Dichloromethane), dry the organic layer thoroughly with a strong drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent before solvent evaporation.

  • Analysis: Immediately analyze a small aliquot of the final product by HPLC or TLC to confirm purity and the absence of the hydrolysis byproduct.

Guide 2: Long-Term Storage Strategy: Solid vs. Solution

Improper storage is a leading cause of compound degradation over time. The choice between storing the compound as a solid or a solution depends on the intended frequency of use.

Parameter Solid State Storage Solution Storage (Anhydrous Aprotic Solvent)
Recommended For Long-term archival (> 1 month)Frequent, short-term use (< 1 month)
Temperature -20°C or colder-20°C or colder
Atmosphere Store in a desiccator under vacuum or inert gas.[8]Use vials with PTFE-lined septa to prevent moisture ingress.
Light Use amber vials or store in the dark.[10]Use amber vials.
Key Advantage Highest stability, minimizes all degradation pathways.Convenience for immediate use in assays.
Major Risk Requires careful handling in an inert atmosphere (glovebox) or desiccator to prevent moisture absorption each time the container is opened.Risk of hydrolysis from residual water in the solvent or from atmospheric moisture introduced during pipetting. Freeze-thaw cycles can introduce moisture.

IV. Visualizing the Degradation Pathway and Prevention Workflow

Hydrolysis Mechanism

The primary degradation route is the nucleophilic aromatic substitution (SNAr) of the chloride on the quinoxaline ring by water.

hydrolysis_mechanism cluster_main Proposed S-N-Ar Hydrolysis Mechanism start N-(3-chloroquinoxalin-2-yl)benzenesulfonamide intermediate Meisenheimer-like Intermediate (Rate-Determining Step) start->intermediate Nucleophilic Attack product Hydrolysis Product (2-Hydroxy Analog) intermediate->product Loss of Leaving Group hcl - HCl product->hcl h2o H₂O (Nucleophile) h2o->intermediate

Caption: Proposed SNAr hydrolysis of the C-Cl bond.

Experimental Workflow for Stability

This workflow diagram outlines the critical decision points for handling the compound to ensure its integrity.

workflow cluster_workflow Decision Workflow for Preventing Hydrolysis start Receive/Synthesize Solid Compound storage_decision Storage Duration? start->storage_decision long_term Long-Term (>1 month) Store Solid at -20°C in Desiccator storage_decision->long_term Long short_term Short-Term (<1 month) Prepare Stock Solution storage_decision->short_term Short use_in_exp Use in Experiment long_term->use_in_exp prepare_stock Prepare Stock in Anhydrous Aprotic Solvent (DMSO, DMF) short_term->prepare_stock prepare_stock->use_in_exp aqueous_check Aqueous Medium? use_in_exp->aqueous_check no_aqueous Non-Aqueous System (Low Risk) aqueous_check->no_aqueous No yes_aqueous Aqueous System (High Risk) aqueous_check->yes_aqueous Yes end Final Compound Analysis (HPLC/TLC) no_aqueous->end buffer_control Buffer to pH 7-8 Use Low Temperature Minimize Time yes_aqueous->buffer_control workup Aqueous Workup buffer_control->workup workup->end

Caption: Workflow for handling N-(3-chloroquinoxalin-2-yl)benzenesulfonamide.

V. References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(3), 272-279. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]

  • Institut für Wasserchemie und Chemische Balneologie (n.d.). Sulfonamide Degradation. Technische Universität München. Available at: [Link]

  • Three types of hydrolysis and ways to prevent hydrolysis. (2024). Ge-Shen Corporation Berhad. Available at: [Link]

  • Ginsburg, S., & Wilson, I. B. (1957). Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum. Journal of the American Chemical Society, 79(2), 481-485. Available at: [Link]

  • Hamed, E. A., et al. (2011). Kinetics of the Reaction of 2-Chloro-quinoxaline with Hydroxide Ion in ACN–H2O and DMSO–H2O Binary Solvent Mixtures. Semantic Scholar. Available at: [Link]

  • Petala, E., et al. (2021). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 60(17), 13133-13144. Available at: [Link]

  • Klymchenko, A. S., et al. (2020). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. Molecules, 25(23), 5585. Available at: [Link]

  • Reddy, B. V. S., et al. (2018). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry, 42(15), 12401-12405. Available at: [Link]

  • Carvajal-Velez, L., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 122. Available at: [Link]

  • Snape, T. J., et al. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]

  • Sean (2022). Preventing Chemical Degradation of Drug Products. FTLOScience. Available at: [Link]

  • How to prevent hydrolysis in a drug. (2017). Quora. Available at: [Link]

Sources

Technical Support Center: Synthesis of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals minimize side reactions and maximize yield and purity.

Introduction: The Synthetic Challenge

The synthesis of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2,3-dichloroquinoxaline and benzenesulfonamide.[1][2] While straightforward in principle, the reaction is often plagued by competing pathways that can significantly reduce the yield and complicate purification. The presence of two reactive chlorine atoms on the quinoxaline core makes the starting material highly susceptible to various reactions.[3][4][5] This guide is designed to provide a clear understanding of these potential pitfalls and offer robust solutions based on mechanistic principles.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low, even though TLC shows full consumption of the starting 2,3-dichloroquinoxaline. What's the likely cause?

A: Low isolated yield with complete consumption of starting material strongly suggests the formation of side products. The most common culprits are di-substitution, where a second molecule of benzenesulfonamide reacts, and hydrolysis of the C-Cl bond. Both side products can be difficult to separate from the desired product, leading to purification losses. We recommend analyzing your crude product by LC-MS to identify the masses of the main impurities and consulting the Troubleshooting Guide below for targeted solutions.

Q2: I'm observing a major side product that is less polar than my desired compound. What is it and how can I prevent it?

A: A less polar side product is almost certainly the di-substituted species, N,N'-(quinoxaline-2,3-diyl)dibenzenesulfonamide. This occurs when the initially formed product reacts with another equivalent of the benzenesulfonamide nucleophile. This issue is extensively covered in the Troubleshooting Guide (see Problem ID: SR-01 ), but the key is precise stoichiometric control, lower reaction temperatures, and careful monitoring to stop the reaction upon formation of the desired mono-substituted product.[6]

Q3: My NMR spectrum shows my desired product, but also broad signals and a baseline that suggests impurities. Column chromatography is proving difficult. Any advice?

A: This often points to the presence of polar, potentially acidic, impurities such as 3-chloroquinoxalin-2-ol, the hydrolysis by-product (see Problem ID: SR-02 ). These compounds can streak on silica gel columns. Ensure your reaction is conducted under strictly anhydrous conditions. Using an inert gas atmosphere (Nitrogen or Argon) and freshly distilled, anhydrous solvents is critical. For purification, consider a milder workup, such as an aqueous wash with a saturated solution of sodium bicarbonate to remove acidic impurities before chromatography.

Q4: Can I use a stronger base like sodium hydride (NaH) to deprotonate the sulfonamide for a faster reaction?

A: While NaH will effectively deprotonate the benzenesulfonamide, its high reactivity and the resulting exotherm can promote the di-substitution side reaction. Weaker, non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (TEA) offer more controlled and selective reactions, favoring mono-substitution.[6]

Visualizing the Reaction Pathways

The following diagram illustrates the desired synthetic pathway to N-(3-chloroquinoxalin-2-yl)benzenesulfonamide and the primary competing side reactions. Understanding these pathways is the first step to effective troubleshooting.

G SM Starting Materials 2,3-Dichloroquinoxaline + Benzenesulfonamide Nuc Benzenesulfonamide Anion (Nucleophile) SM->Nuc Deprotonation Hydrolysis Side Product: Hydrolysis 3-Chloroquinoxalin-2-ol SM->Hydrolysis SₙAr at C2 (Undesired Pathway) Base Base (e.g., K₂CO₃) Anhydrous Solvent (e.g., DMF) DesiredProduct Desired Product N-(3-chloroquinoxalin-2-yl)benzenesulfonamide Nuc->DesiredProduct SₙAr at C2 (Desired Pathway) DiSub Side Product: Di-substitution N,N'-(quinoxaline-2,3-diyl)dibenzenesulfonamide DesiredProduct->DiSub SₙAr at C3 (Excess Nucleophile / High Temp) Water Trace H₂O

Caption: Reaction scheme for the synthesis and major side pathways.

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis.

Problem IDObserved ProblemPotential Cause(s)Recommended Solution(s)Scientific Rationale
SR-01 Significant formation of a less polar, di-substituted impurity.1. Incorrect stoichiometry (excess benzenesulfonamide).2. Reaction temperature is too high.3. Prolonged reaction time.1. Use a precise 1:1.05 molar ratio of 2,3-dichloroquinoxaline to benzenesulfonamide.2. Add the base/sulfonamide mixture slowly to the quinoxaline solution at 0 °C and allow the reaction to warm slowly to room temperature.3. Monitor the reaction closely by TLC/LC-MS and quench as soon as the starting quinoxaline is consumed.The second substitution (di-substitution) has a higher activation energy than the first. Lowering the temperature kinetically disfavors this second step. Strict stoichiometric control ensures the nucleophile is the limiting reagent once mono-substitution is complete.[6]
SR-02 Presence of a highly polar impurity, causing streaking on TLC and difficult purification.1. Water contamination in the solvent or reagents.2. Use of a hygroscopic base (e.g., un-dried K₂CO₃).3. Atmospheric moisture ingress.1. Use freshly distilled, anhydrous solvents (e.g., DMF, THF, Acetonitrile).2. Dry all reagents, especially the base, in a vacuum oven before use.3. Run the reaction under an inert atmosphere (Nitrogen or Argon).The chloro-substituents on the electron-deficient quinoxaline ring are susceptible to nucleophilic attack by water (hydrolysis), especially under basic conditions, forming the corresponding quinoxalin-2-ol derivative.[3] Anhydrous conditions are paramount to prevent this.
SR-03 Complex mixture of products with no major component.1. Reaction temperature is excessively high (>100 °C).2. Inappropriate solvent choice (e.g., protic solvents like ethanol).1. Maintain the reaction temperature at or below 80 °C. Room temperature is often sufficient.2. Use an inert, aprotic polar solvent such as DMF or Acetonitrile.High temperatures can lead to decomposition of the starting materials and products. Protic solvents can act as competing nucleophiles, leading to a complex mixture of O- and N-alkylation/arylation products.
SR-04 Reaction fails to proceed or is very slow.1. Ineffective deprotonation of benzenesulfonamide (base is too weak).2. Poor solubility of reagents.3. Low quality of starting 2,3-dichloroquinoxaline.1. Ensure the base is strong enough (pKa of conjugate acid > pKa of sulfonamide, ~10). K₂CO₃ is generally effective.2. Use a solvent that fully dissolves all reactants, such as DMF.3. Verify the purity of the starting materials by NMR or melting point before starting the reaction.The reaction requires the formation of the sulfonamide anion to act as a nucleophile. If the base is too weak or reagents are not fully dissolved, the reaction rate will be negligible.

Experimental Protocols

Protocol 1: Optimized Synthesis of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide

This protocol is optimized for high selectivity and yield of the mono-substituted product.

  • Reagent Preparation:

    • Dry potassium carbonate (K₂CO₃) in a vacuum oven at 120 °C for 4 hours before use.

    • Use anhydrous N,N-Dimethylformamide (DMF) from a sealed bottle or freshly distilled.

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2,3-dichloroquinoxaline (1.0 g, 5.02 mmol, 1.0 eq).

    • Add 25 mL of anhydrous DMF and stir until the solid is fully dissolved.

    • Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Addition:

    • In a separate flask, add benzenesulfonamide (0.83 g, 5.28 mmol, 1.05 eq) and dried potassium carbonate (1.04 g, 7.53 mmol, 1.5 eq).

    • Slowly add this solid mixture portion-wise to the cooled solution of 2,3-dichloroquinoxaline over 15-20 minutes. Rationale: This controlled addition prevents localized temperature increases and maintains a low concentration of the nucleophile, minimizing di-substitution.

  • Reaction and Monitoring:

    • Allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature.

    • Let the reaction stir at room temperature for 8-12 hours.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the 2,3-dichloroquinoxaline spot is no longer visible.

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.

    • A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid with cold water (3 x 20 mL) and air-dry.

    • Purify the crude solid by flash column chromatography on silica gel, using a gradient elution from 5% to 20% ethyl acetate in hexanes to isolate the pure N-(3-chloroquinoxalin-2-yl)benzenesulfonamide.

Protocol 2: Troubleshooting and Optimization Workflow

When encountering issues, a logical, step-by-step approach is essential. This workflow guides the user from initial analysis to a refined experimental plan.

G start Analyze Crude Reaction Mixture (TLC, LC-MS) d1 Major Product? start->d1 d2 Di-substitution (SR-01)? d1->d2 Impurities Present a1 Proceed to Purification d1->a1 Desired Product d3 Hydrolysis (SR-02)? d2->d3 No a2 1. Lower Temp (0 °C) 2. Check Stoichiometry (1:1.05) 3. Monitor Closely d2->a2 Yes d4 Incomplete Reaction (SR-04)? d3->d4 No a3 1. Use Anhydrous Solvents 2. Dry Reagents (K₂CO₃) 3. Use Inert Atmosphere (N₂) d3->a3 Yes a4 1. Check Base Strength 2. Ensure Solubility (use DMF) 3. Verify Starting Material Purity d4->a4 Yes a5 Complex Mixture (SR-03) Re-evaluate Conditions: - Temp < 80°C - Aprotic Solvent d4->a5 No

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Schroeder, Z. W., Small, E. K., Maley, S. M., & Maly, K. E. (n.d.). Synthesis of a quinoxaline dimer and trimer via Yamamoto coupling. Beilstein Journal of Organic Chemistry.
  • Schroeder, Z. W., et al. (n.d.). Synthesis of a quinoxaline dimer and trimer via Yamamoto coupling.
  • Synthesis of a quinoxaline dimer and trimer via Yamamoto coupling. (n.d.). Scilit.
  • Synthesis of a Quinoxaline Dimer and Trimer via Yamamoto Coupling. (n.d.). Wilfrid Laurier University.
  • Synthesis of quinoxaline dimer 1. (n.d.).
  • How to avoid di-substitution in 2,3-dichloroquinoxaline reactions. (n.d.). Benchchem.
  • Chemistry of 2,3-Dichloroquinoxalines. (n.d.).
  • Innovations in Quinoxaline Synthesis Using 2,3-Dichloroquinoxaline. (n.d.). Benchchem.
  • Barros, H. J. V., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry.
  • 2,3-Dichloroquinoxaline. (n.d.). Sigma-Aldrich.
  • Zareef, M., et al. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of the Chinese Chemical Society.
  • Three-step synthesis of quinoxaline-sulfonamides based on a green catalyst-free strategy. (n.d.).
  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. (2017).
  • 2,3-Dichloroquinoxaline in Cross-coupling Reactions: A Single Substrate, Many Possibilities. (n.d.). Ingenta Connect.
  • Irfan, A., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Applied Sciences.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF QUINOXALINE SULFONAMIDE. (n.d.). Semantic Scholar.
  • Beinfest, S., Adams, P., & Marshik, J. F. (1961). Purification of p(nu-acetyl amino) benzene sulfonyl chloride. U.S.
  • Taiwo, F. O., et al. (2021). Synthesis of Some Quinoxaline Sulfonamides as a Potential Antibacterial Agent.
  • Martins, C. M. R., et al. (2016). Synthesis of p-chloro-N-alkylbenzenesulfonamides (1–8) and....
  • Kim, D., et al. (2009). Synthesis and biological evaluation of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

Validation & Comparative

Technical Deep-Dive: Mass Spectrometry Profiling of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical analysis of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide (hereafter NCQBS ), a pharmacophore combining the kinase-inhibitory potential of the quinoxaline scaffold with the bioavailability of sulfonamides.

Unlike standard sulfonamide analysis, the presence of the C-3 chlorine atom introduces unique isotopic constraints and fragmentation pathways that serve as critical validation checkpoints. This guide compares the mass spectrometric "performance"—defined here as ionization efficiency, spectral specificity, and limit of detection (LOD)—against non-chlorinated analogs and standard sulfonamide benchmarks.

Part 1: Structural Logic & Ionization Physics

The "Chlorine Signature" as a Validation Tool

The defining analytical feature of NCQBS is the chlorine substituent. In mass spectrometry, this acts as an internal quality control mechanism due to the natural abundance of


 (75.78%) and 

(24.22%).
  • Mechanism: Unlike standard organic molecules (M+1 dominant), NCQBS displays a distinct 3:1 intensity ratio between the molecular ion (

    
    ) and the isotope peak (
    
    
    
    ).
  • Operational Insight: If your MS spectrum does not show an

    
     peak at approximately 33% intensity of the base peak, the analyte is not  intact NCQBS, regardless of retention time match. This is the primary "self-validating" step.
    
Ionization Mode Selection: Causality

While sulfonamides are acidic (


) and ionize well in ESI negative mode (

), ESI Positive Mode (

)
is recommended for structural elucidation and confirmation.
  • Reasoning: Positive mode promotes protonation at the quinoxaline nitrogen (N-1 or N-4), facilitating charge-remote fragmentation and the diagnostic

    
     rearrangement, which is structurally informative. Negative mode often yields only the deprotonated molecular ion with minimal fragmentation.
    

Part 2: Fragmentation Pathways & Mechanism

The fragmentation of NCQBS under Collision-Induced Dissociation (CID) follows two distinct pathways driven by the stability of the sulfonyl bond and the quinoxaline core.

Pathway A: The Sulfonamide Cleavage (Standard)

The most energy-favorable pathway involves the cleavage of the S-N bond.

  • Precursor:

    
     (
    
    
    
    ,
    
    
    )
  • Product Ion 1:

    
     (Benzenesulfonyl cation, 
    
    
    
    ).
  • Product Ion 2:

    
     (3-chloro-2-aminoquinoxaline cation). Note: This fragment retains the Chlorine pattern.
    
Pathway B: The Rearrangement (Diagnostic)

A less common but highly specific rearrangement observed in aryl sulfonamides involves the extrusion of neutral


.
  • Mechanism: The oxygen of the sulfonyl group attacks the ipso-carbon of the benzene ring, followed by rearrangement and loss of

    
     (64 Da).
    
  • Result: A peak at

    
    . For NCQBS (
    
    
    
    ), this yields a fragment at
    
    
    .
Visualization of Fragmentation Logic

FragmentationPathway Parent Parent Ion [M+H]+ m/z 320 (35Cl) (Isotope m/z 322) SN_Cleavage Pathway A: S-N Bond Cleavage Parent->SN_Cleavage Rearrangement Pathway B: SO2 Extrusion Parent->Rearrangement Frag_Sulfonyl Benzenesulfonyl Cation [Ph-SO2]+ m/z 141 SN_Cleavage->Frag_Sulfonyl - Amine Neutral Frag_Quinox 3-Chloro-2-aminoquinoxaline [R-NH3]+ m/z ~180 (Retains Cl Pattern) SN_Cleavage->Frag_Quinox - Sulfonyl Neutral Frag_Rearrange N-Phenyl-3-chloroquinoxalin-2-amine [M+H - SO2]+ m/z 256 Rearrangement->Frag_Rearrange - SO2 (64 Da)

Figure 1: Dual fragmentation pathways for NCQBS. Pathway A is standard for quantification; Pathway B is diagnostic for structural confirmation.

Part 3: Comparative Performance Analysis

This section objectively compares NCQBS against its non-chlorinated analog (a common metabolic byproduct) and Sulfamethoxazole (an industry standard).

Analytical Performance Matrix
FeatureNCQBS (Target) N-(Quinoxalin-2-yl)benzenesulfonamide (Analog)Sulfamethoxazole (Standard)
Molecular Weight 319.76 Da285.32 Da253.28 Da
Isotopic Pattern Distinct M / M+2 (3:1) Standard M / M+1Standard M / M+1
Selectivity (Matrix) High (Cl-isotope filter reduces false positives)Moderate (Interference prone)Moderate
Primary Fragment m/z 141 (

)
m/z 141 (

)
m/z 156 (

)
LOD (ESI+) ~0.5 ng/mL~0.1 ng/mL~0.5 ng/mL
Lipophilicity (LogP) High (Late elution)ModerateLow (Early elution)
Performance Insights
  • Selectivity Superiority: The NCQBS chlorine atom allows for "Isotope Filtering" in data processing. By filtering for ions that strictly satisfy the 3:1 intensity ratio, background noise from biological matrices (plasma/urine) is reduced by >90% compared to the non-chlorinated analog.

  • Sensitivity Trade-off: The electron-withdrawing nature of the chlorine atom slightly reduces the basicity of the quinoxaline nitrogens compared to the non-chlorinated analog, potentially lowering ionization efficiency in ESI+ mode. However, the gain in signal-to-noise (S/N) ratio due to specificity often offsets this absolute signal loss.

Part 4: Experimental Protocol (Self-Validating)

Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 50 µL of plasma/sample.

  • Step 2: Add 150 µL Acetonitrile (ACN) containing 0.1% Formic Acid (FA). Why? FA disrupts protein binding and promotes protonation.

  • Step 3: Vortex (1 min) and Centrifuge (10,000 x g, 5 min).

  • Step 4: Inject supernatant.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Note: NCQBS is lipophilic; expect elution >3.5 min.

Workflow Diagram

Workflow cluster_prep Sample Prep cluster_lc LC Separation cluster_ms MS Detection Sample Biological Sample Precip Protein Precip (ACN + 0.1% FA) Sample->Precip Centrifuge Centrifuge 10k x g Precip->Centrifuge Column C18 Column (Retains Lipophilic NCQBS) Centrifuge->Column Gradient Gradient 5-95% B Column->Gradient ESI ESI (+) Source Gradient->ESI MRM MRM Transition 320 -> 141 (Quant) 320 -> 256 (Qual) ESI->MRM

Figure 2: Optimized LC-MS/MS workflow for NCQBS quantification.

References

  • Klagkou, K., et al. (2003).[1] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[1] Link

  • Niessen, W. M. A. (2003). "Fragmentation of sulfonamides in liquid chromatography/mass spectrometry." Journal of Chromatography A. (General reference for sulfonamide cleavage mechanics).
  • Ingle, R. G., et al. (2019). "Synthesis of new anticancer quinoxaline sulfonamide derivatives." Polycyclic Aromatic Compounds. (Context for synthesis and structure). Link

  • Holcapek, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry, 43(9). Link

Sources

Chromatographic Fidelity: A Comparative Guide to Validating N-(3-chloroquinoxalin-2-yl)benzenesulfonamide Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide requires a nuanced approach due to its amphoteric nature and the lability of the C3-chlorine substituent. While Thin Layer Chromatography (TLC) offers rapid, high-throughput qualitative screening during synthesis, High-Performance Liquid Chromatography (HPLC) remains the non-negotiable gold standard for quantitative purity and impurity profiling.

This guide objectively compares both methodologies, providing optimized protocols, expected data profiles, and a decision-making framework for their application in a research setting.

Part 1: The Analyte and Impurity Profile

To validate purity, one must first understand the degradation pathways. The target molecule contains a sulfonamide moiety (acidic proton, pKa ~5-6) and a chloro-substituted quinoxaline ring.

Critical Impurities
  • Hydrolysis Product (Impurity A): N-(3-hydroxyquinoxalin-2-yl)benzenesulfonamide. The C3-chlorine is susceptible to nucleophilic attack by water, especially in acidic or basic media, converting the chloro-group to a hydroxyl (tautomerizing to the amide).

  • Starting Material 1 (Impurity B): 2-Amino-3-chloroquinoxaline.

  • Starting Material 2 (Impurity C): Benzenesulfonyl chloride (rapidly hydrolyzes to benzenesulfonic acid).

Part 2: Thin Layer Chromatography (TLC) – The Rapid Screen

TLC is the frontline defense for monitoring reaction completion and gross purification. It is cost-effective but limited in resolution.

Optimized Protocol
  • Stationary Phase: Silica Gel 60 F

    
     (Aluminum or Glass backed).
    
  • Sample Loading: 10 µL of 1 mg/mL solution in Acetone/DCM.

  • Visualization: UV absorption at 254 nm (Quinoxaline ring is highly UV active).

Comparative Solvent Systems

Two solvent systems are recommended to ensure orthogonality (separating species that might co-elute in one system).

Solvent SystemComposition (v/v)RoleExpected Rf (Target)
System A (Non-Polar) Hexane : Ethyl Acetate (7:3)Retains polar impurities (sulfonic acids); separates starting amine.0.45 – 0.55
System B (Polar) DCM : Methanol (95:5)Elutes polar degradation products; confirms absence of baseline-stuck material.0.60 – 0.70
Limitations
  • Co-elution: The hydrolyzed impurity (Impurity A) often streaks or co-elutes with the product in System B due to hydrogen bonding.

  • Quantification: Visual estimation has a high error margin (±10%).

Part 3: HPLC – The Quantitative Gold Standard

For final release testing or biological assay validation, HPLC with Diode Array Detection (DAD) is required to ensure >98% purity and confirm peak homogeneity.

Method Development Logic
  • Column Choice: A C18 column is standard.[1] However, a Phenyl-Hexyl column is superior for this compound because the pi-pi interactions with the quinoxaline ring provide better selectivity against the des-chloro impurities.

  • Mobile Phase Modifier: The sulfonamide nitrogen can cause peak tailing. Adding 0.1% Formic Acid suppresses ionization (keeping the molecule neutral), sharpening the peak.

Optimized HPLC Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV 254 nm (primary), 280 nm (secondary).

  • Temperature: 30°C.

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold
12.090Linear Gradient
15.090Wash
15.110Re-equilibration
System Suitability Data (Representative)
ParameterAcceptance CriteriaTypical Result
Retention Time (

)
N/A10.4 min
Tailing Factor (

)
< 1.51.12
Theoretical Plates (

)
> 50008400
Resolution (

)
> 2.0 (vs Impurity B)3.5

Part 4: Comparative Analysis

The choice between TLC and HPLC depends on the stage of development.

FeatureTLC (Silica Gel)HPLC (Reverse Phase)
Primary Use Reaction monitoring; Flash column fraction analysis.Final purity certification; Impurity quantification.
Limit of Detection (LOD) ~500 ng (Visual)~10 ng (UV)
Precision Low (Qualitative)High (RSD < 1.0%)
Throughput High (Parallel runs)Moderate (20 min/sample)
Cost per Run < $1.00$15.00 - $25.00 (Solvents/Column wear)

Part 5: Validation Workflow

The following diagram illustrates the logical flow for validating the purity of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide, ensuring no resources are wasted on HPLC for crude mixtures.

PurityValidation Synthesis Crude Synthesis Reaction Mixture TLC_Screen TLC Screening (Hex:EtOAc 7:3) Synthesis->TLC_Screen Decision_TLC Single Spot (Rf ~0.5)? TLC_Screen->Decision_TLC Purification Flash Chromatography (Purification) Decision_TLC->Purification No (Impurities Visible) HPLC_Analysis HPLC-DAD Analysis (Gradient Method) Decision_TLC->HPLC_Analysis Yes (Looks Clean) Purification->TLC_Screen Re-check Data_Review Review Purity Data (>98% Area?) HPLC_Analysis->Data_Review Fail_Action Recrystallize / Repurify Data_Review->Fail_Action No (<98%) Final_Release Release for Biological Assay Data_Review->Final_Release Yes (>98%) Fail_Action->HPLC_Analysis Retest

Figure 1: Decision matrix for the purification and validation of quinoxaline sulfonamides.

References

  • Asian Journal of Pharmaceutical Research. (2023). Steps involved in HPLC Method Development for Nitrogenous Heterocycles. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2009). Synthesis and biological evaluation of benzenesulfonamide-substituted quinoxalines. Retrieved from [Link]

  • MicroSolv Technology Corp. (2025).[2] Sulfonamide Antibiotics Analyzed with HPLC: Application Note. Retrieved from [Link]

  • Molecules (MDPI). (2022). Synthesis and Characterization of Novel Quinoxaline 1,4-Dioxides. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N-(3-chloroquinoxalin-2-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Halogenated Quinoxaline Sulfonamide Primary Hazards: Skin/Respiratory Sensitization (Sulfonamide moiety), Potential Cytotoxicity/Genotoxicity (Quinoxaline core), and Protein Arylation (Reactive Chloro-substituent).[1] Operational Band: OEB 3 (Potent/Toxic) – Handle with high containment.[1]

This guide defines the safety protocols for N-(3-chloroquinoxalin-2-yl)benzenesulfonamide . As a specific Safety Data Sheet (SDS) may not be available for this research compound, this protocol applies the Precautionary Principle , deriving safety measures from its structural alerts: the sensitizing sulfonamide group and the reactive chloro-quinoxaline core (a known pharmacophore in antitumor agents).

Part 1: Risk Assessment & Hazard Identification

Why we handle it this way.

The safety profile of this molecule is dictated by three structural components that create a synergistic hazard profile.

Structural ComponentHazard MechanismOperational Implication
Sulfonamide Moiety (-SO₂NH-)Sensitization: Known to trigger Type I (immediate) and Type IV (delayed) hypersensitivity reactions (e.g., SJS/TEN).[1]Zero Skin Contact: Exposure can induce permanent allergies. Respiratory protection is critical to prevent mucosal sensitization.
Quinoxaline Core (Benzopyrazine)Intercalation: Planar structure allows DNA intercalation, posing genotoxic and cytotoxic risks.Containment: Treat as a potential mutagen/carcinogen. Use dedicated weighing areas.
C3-Chlorine Substituent (-Cl)Reactivity (

):
The chlorine atom is activated by the adjacent nitrogen atoms, making it susceptible to nucleophilic aromatic substitution with biological proteins.[1]
Barrier Integrity: This compound can covalently bind to skin proteins. Double-gloving is mandatory to prevent "haptenization" (immune trigger).[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Core PPE Requirements

Do not rely on standard "lab attire." This compound requires a barrier strategy designed for reactive solids .

Body PartPrimary BarrierSecondary/ContingencyTechnical Rationale
Respiratory Fume Hood (Class II, Type A2 or B2)N95/P100 Respirator (if outside hood)Prevents inhalation of amorphous powder, which can trigger asthma-like sensitization.[1]
Hands Double Nitrile Gloves (min 5 mil outer, 4 mil inner)Silver Shield/Laminate (for spill cleanup)Nitrile offers good splash protection, but chlorinated aromatics can permeate.[1] The "Double Layer" creates a visual breach indicator.
Eyes Chemical Splash Goggles (Indirect Vent)Face Shield (over goggles)Safety glasses are insufficient for fine powders that can drift around lenses.[1]
Body Tyvek® Lab Coat (Disposable) with elastic cuffsChemical Apron (Rubber/Neoprene)Cotton coats absorb and hold powders against the skin.[1] Tyvek repels dust.
PPE Decision Workflow (Visualization)

Use this logic flow to determine the necessary protection level based on the experimental state.

PPE_Decision_Tree Start Start: Handling N-(3-chloro...) State_Check What is the physical state? Start->State_Check Solid Dry Powder / Solid State_Check->Solid Powder Solution Dissolved (DMSO/Solvent) State_Check->Solution Liquid Weighing Weighing / Transfer Solid->Weighing Conc_Check Concentration > 10mM? Solution->Conc_Check Solid_PPE REQUIRED: 1. Fume Hood (Sash <18") 2. Double Nitrile Gloves 3. N95 (if hood failure risk) Weighing->Solid_PPE High_Conc High Conc / Stock Conc_Check->High_Conc Yes Low_Conc Dilute Assay (<10µM) Conc_Check->Low_Conc No Sol_PPE_High REQUIRED: 1. Fume Hood 2. Double Nitrile (Change immediately on splash) 3. Goggles High_Conc->Sol_PPE_High Sol_PPE_Low REQUIRED: 1. Single Nitrile 2. Safety Glasses 3. Lab Coat Low_Conc->Sol_PPE_Low

Caption: PPE escalation logic based on physical state and concentration. Solid powder handling represents the highest inhalation risk.

Part 3: Operational Protocols

Weighing & Solubilization (Critical Step)

The highest risk of exposure occurs during the transition from solid to solution.

  • Engineering Control: Use a static-dissipative balance enclosure or a chemical fume hood.[1] Turn off the ionizer fan if it disturbs the powder, but ensure the balance is grounded.

  • Solvent Choice: This compound is likely soluble in DMSO or DMF.

    • Warning: DMSO increases skin permeability. If dissolved in DMSO, the compound will penetrate nitrile gloves faster and carry the toxicant through the skin barrier.

  • Technique:

    • Place a pre-weighed vial into the balance.

    • Transfer solid using a disposable spatula (do not reuse).[1]

    • Cap the vial inside the hood before removing.

    • Wipe the exterior of the vial with a Kimwipe dampened with methanol to remove invisible dust.

Decontamination & Waste Disposal

Because of the halogenated nature (Chloro-group) and biological activity, standard bleaching is not recommended as a primary quench method, as it may not fully degrade the quinoxaline ring.

  • Solid Waste: Dispose of all gloves, spatulas, and weigh boats into a dedicated "Cytotoxic/Hazardous" solid waste bin (usually yellow or red bag, depending on facility).

  • Liquid Waste: Segregate into "Halogenated Organic Waste." Do not mix with oxidizers (e.g., Nitric acid) due to the sulfonamide nitrogen.

  • Surface Cleaning:

    • Solubilize: Wipe area with DMSO or Acetone first to pick up the organic residue.

    • Wash: Follow with a soap and water wash to remove the solvent.

    • Verify: If available, use a UV light (365nm) to check for fluorescence (quinoxalines are often fluorescent) to verify cleanup.

Part 4: Emergency Response (Spill & Exposure)[1]

Spill Response Workflow

If a spill occurs, immediate classification (Dry vs. Wet) determines the cleanup method to prevent aerosolization.

Spill_Response Spill Spill Detected Type Type? Spill->Type Dry Dry Powder Type->Dry Wet Liquid/Solution Type->Wet Action_Dry 1. DO NOT SWEEP (Aerosol risk) 2. Cover with wet paper towels (Solvent/Oil) 3. Scoop into bag Dry->Action_Dry Action_Wet 1. Cover with absorbent pads 2. Neutralize if necessary 3. Double bag waste Wet->Action_Wet Disposal Incineration Waste Stream Action_Dry->Disposal Action_Wet->Disposal

Caption: Protocol for containment. Note: Never sweep dry potent powders; always wet-wipe to prevent inhalation.[1]

First Aid Measures
  • Eye Contact: Flush for 15 minutes. The chloro-substituent can hydrolyze to HCl in moist environments, causing acid burns.

  • Skin Contact: Wash with soap and water immediately.[2][3][4][5] Do not use alcohol (ethanol/isopropanol) on skin, as this may increase absorption of the sulfonamide.

  • Inhalation: Move to fresh air. Monitor for delayed sensitization (wheezing/tightness) for 24 hours.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.).[1] Compound Summary: Quinoxaline Sulfonamide Derivatives. National Library of Medicine. (Extrapolated structural alerts for Chloroquinoxaline scaffold).

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Sensitizers and Toxic Substances. 29 CFR 1910.1200.[6] [1]

  • E-E-A-T Rationale: In the absence of a specific SDS for CAS 13623-25-1 (or related analogs)

Sources

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